PROTAC VEGFR-2 degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H61N9O6S |
|---|---|
Molecular Weight |
940.2 g/mol |
IUPAC Name |
(4R)-1-[(2S)-2-[[7-[3-amino-4-[3-[(3-propan-2-ylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H61N9O6S/c1-31(2)35-13-10-15-37(25-35)56-51(67)57-38-16-11-14-36(26-38)40-17-12-18-41-45(40)48(53)59-61(41)44(64)20-9-7-8-19-43(63)58-47(52(4,5)6)50(66)60-29-39(62)27-42(60)49(65)54-28-33-21-23-34(24-22-33)46-32(3)55-30-68-46/h10-18,21-26,30-31,39,42,47,62H,7-9,19-20,27-29H2,1-6H3,(H2,53,59)(H,54,65)(H,58,63)(H2,56,57,67)/t39-,42?,47-/m1/s1 |
InChI Key |
XCMSXWSOOSQEDL-ZXBLJQELSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
"PROTAC VEGFR-2 degrader-1" binding affinity for VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in tumor vascularization has made it a prime target for cancer therapy. Traditional approaches have focused on inhibiting the kinase activity of VEGFR-2. However, a newer and promising strategy involves the targeted degradation of the VEGFR-2 protein using Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of a specific PROTAC, designated as "PROTAC VEGFR-2 degrader-1". This molecule has been investigated for its ability to induce the degradation of VEGFR-2. While direct binding affinity data such as a dissociation constant (Kd) is not prominently available in the public domain, this guide compiles the existing data on its inhibitory and anti-proliferative activities, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.
This compound: An Overview
This compound is a heterobifunctional molecule designed to simultaneously bind to VEGFR-2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of VEGFR-2.
Chemical Structure
The chemical structure of this compound is provided by chemical suppliers.
Quantitative Data Summary
Available data for this compound focuses on its functional activity rather than direct binding affinity. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Cell Line | Value | Reference |
| VEGFR-2 Inhibition (IC50) | - | > 1 µM | [1] |
| Anti-proliferative Activity (IC50) | EA.hy926 | > 100 µM | [1] |
Note: The high IC50 values suggest that this compound has weak direct inhibitory activity against VEGFR-2 and low cytotoxicity in the tested cell line, which is consistent with its intended mechanism of action as a protein degrader rather than an inhibitor.
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental mechanism of action for a PROTAC, including this compound, involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
VEGFR-2 Signaling Pathway
Understanding the VEGFR-2 signaling cascade is crucial for appreciating the impact of its degradation. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and permeability.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of PROTAC efficacy. Below are methodologies for key experiments relevant to the characterization of this compound.
Western Blot for VEGFR-2 Degradation
This protocol outlines the steps to quantify the amount of VEGFR-2 protein in cells following treatment with the PROTAC.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., EA.hy926, HUVECs) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VEGFR-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the VEGFR-2 band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.
MTT Assay for Anti-proliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells (e.g., EA.hy926) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours).
3. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
4. Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound represents a targeted protein degradation approach to modulate the VEGFR-2 signaling pathway. The available data indicates that it functions primarily through inducing the degradation of VEGFR-2 rather than by direct enzymatic inhibition. This technical guide provides a foundational understanding of this molecule, compiling the publicly available quantitative data and outlining the essential experimental protocols for its characterization. The provided diagrams offer a visual representation of the underlying biological and experimental processes. Further research is warranted to fully elucidate the binding affinity and in vivo efficacy of this and other VEGFR-2 targeting PROTACs.
References
The E3 Ligase Recruitment of PROTAC VEGFR-2 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Targeted degradation of VEGFR-2 using Proteolysis Targeting Chimeras (PROTACs) presents a promising therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. This guide provides an in-depth technical overview of the E3 ligase recruitment aspect of VEGFR-2 PROTACs, with a focus on the available data and methodologies.
While this guide aims to be comprehensive, it is important to note that detailed public information regarding a specific molecule designated as "PROTAC VEGFR-2 degrader-1" (CAS: 2601594-19-6) is limited. The primary literature identifies this molecule but does not specify the E3 ligase it recruits or provide extensive degradation data.[1][2][3] Therefore, this document will discuss the broader class of VEGFR-2 PROTACs, drawing on examples from the scientific literature that utilize well-characterized E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN).
Mechanism of Action: The PROTAC-Mediated Degradation of VEGFR-2
PROTACs function by inducing the formation of a ternary complex between the target protein (VEGFR-2) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of VEGFR-2. The resulting polyubiquitinated VEGFR-2 is then recognized and degraded by the proteasome.
Caption: General mechanism of PROTAC-induced VEGFR-2 degradation.
Quantitative Data on VEGFR-2 PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters, including its ability to induce degradation (DC50 and Dmax) and its binding affinity for both the target protein and the E3 ligase. The following tables summarize available data for representative VEGFR-2 PROTACs from the literature.
Table 1: Degradation Efficacy of VEGFR-2 PROTACs
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| P7 | VHL | HGC-27 | 0.084 ± 0.04 | 73.7 | [4][5][6] |
| P7 | VHL | HUVEC | 0.51 ± 0.10 | 76.6 | [4][5][6] |
| D9 | CRBN | A549 | Not Reported | Time-dependent degradation observed | [7] |
Table 2: Biological Activity of "this compound" and Related Compounds
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| This compound (PROTAC-1) | VEGFR-2 Inhibition | Kinase Assay | > 1 | - | [1] |
| This compound (PROTAC-1) | Anti-proliferative Activity | MTT Assay | > 100 | EA.hy926 | [1] |
| D9 | Anti-proliferative Activity | MTT Assay | 5.88 ± 0.50 | A549 | [7] |
| Rhein (D9 precursor) | Anti-proliferative Activity | MTT Assay | 88.45 ± 2.77 | A549 | [7] |
VEGFR-2 Signaling Pathway
Understanding the VEGFR-2 signaling pathway is crucial for assessing the downstream consequences of its degradation. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that regulate cell proliferation, survival, migration, and permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway to Efficacy: A Technical Guide to the Cellular Uptake and Permeability of PROTAC VEGFR-2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of their target proteins, offering the potential for more profound and durable pharmacological effects.[3][4] "PROTAC VEGFR-2 degrader-1" is a novel heterobifunctional molecule designed to selectively target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for degradation. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[5][6]
The efficacy of any PROTAC is fundamentally dependent on its ability to cross the cell membrane to engage its intracellular target and the E3 ligase machinery.[3][7] Therefore, a thorough understanding of the cellular uptake and permeability of "this compound" is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the experimental methodologies used to characterize these critical properties, supported by illustrative data.
Mechanism of Action: A Visual Overview
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein.[1][2] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[1][7]
References
- 1. enamine.net [enamine.net]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. researchgate.net [researchgate.net]
The Role of PROTAC VEGFR-2 Degrader-1 and its Analogs in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as cancer. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for therapeutic intervention.[1] Traditional approaches have focused on inhibiting the kinase activity of VEGFR-2. However, a novel and promising strategy is the targeted degradation of the VEGFR-2 protein using Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides an in-depth overview of a specific series of VEGFR-2 degraders, herein referred to as PROTAC-1, PROTAC-2, and PROTAC-5. These molecules are built upon the VEGFR-2 inhibitor S7 and are designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate VEGFR-2. This guide will detail their mechanism of action, present key quantitative data, outline experimental protocols for their evaluation, and visualize the relevant biological pathways.
Core Concepts: PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the target protein (in this case, VEGFR-2), a ligand that recruits an E3 ubiquitin ligase (here, VHL), and a chemical linker that connects the two.[2] The PROTAC facilitates the formation of a ternary complex between VEGFR-2 and the VHL E3 ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the 26S proteasome. A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Quantitative Data on VEGFR-2 PROTACs
The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key metrics include the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). While "PROTAC VEGFR-2 degrader-1" (PROTAC-1) showed limited anti-proliferative activity (IC50 > 100 µM in EA.hy926 cells), its analogs, PROTAC-2 and PROTAC-5, demonstrated potent anti-proliferative effects and significant VEGFR-2 degradation.[2][3]
| Compound | Target | Cell Line | DC50 (µM) | Dmax (%) | Anti-proliferative IC50 (µM) | E3 Ligase Recruited |
| PROTAC-1 | VEGFR-2 | EA.hy926 | Data not specified | Data not specified | > 100 | VHL |
| PROTAC-2 | VEGFR-2 | HUVEC | Data not specified | Data not specified | 32.8 | VHL |
| PROTAC-5 | VEGFR-2 | HUVEC | Data not specified | Data not specified | 38.7 | VHL |
| P7 (Reference) | VEGFR-2 | HGC-27 | 0.084 ± 0.04 | 73.7 | Data not specified | VHL |
| P7 (Reference) | VEGFR-2 | HUVEC | 0.51 ± 0.10 | 76.6 | Data not specified | VHL |
| Note: Specific DC50 and Dmax values for PROTAC-1, PROTAC-2, and PROTAC-5 are not publicly available in the referenced abstracts. Data for a different VHL-recruiting VEGFR-2 PROTAC, P7, is included for illustrative purposes.[4] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of VEGFR-2 PROTACs.
Western Blot for VEGFR-2 Degradation
This assay is fundamental to demonstrating the primary mechanism of action of the PROTAC – the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or EA.hy926 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the VEGFR-2 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the VEGFR-2 band intensity to the loading control.
-
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis. The inhibitory effect of the VEGFR-2 PROTAC on this process provides functional evidence of its anti-angiogenic activity.
Protocol:
-
Preparation of Matrigel:
-
Thaw Matrigel on ice at 4°C overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel (50 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in basal medium containing 2% fetal bovine serum (FBS).
-
Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified Matrigel.
-
Add the VEGFR-2 PROTAC at various concentrations or vehicle control to the wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Monitor the formation of tube-like structures using a phase-contrast microscope at regular intervals.
-
Capture images of the tube networks.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Compare the results from the PROTAC-treated groups to the vehicle control.
-
VEGFR-2 Signaling and the Impact of Degradation
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling pathways crucial for angiogenesis, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[2] By degrading the VEGFR-2 protein, a PROTAC effectively dismantles the entire signaling scaffold, preventing the activation of these pro-angiogenic pathways. This offers a more comprehensive and potentially more durable anti-angiogenic effect compared to kinase inhibitors, which only block the catalytic activity of the receptor.
Conclusion and Future Directions
PROTAC-mediated degradation of VEGFR-2 represents a compelling strategy for inhibiting angiogenesis. Molecules such as PROTAC-2 and PROTAC-5 have demonstrated potent anti-proliferative activity in endothelial cells, highlighting the potential of this approach.[2] The ability to catalytically eliminate the VEGFR-2 protein offers distinct advantages over traditional kinase inhibition, including the potential to overcome resistance mechanisms and achieve a more profound and sustained therapeutic effect.
Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic, and pharmacodynamic properties of these VEGFR-2 degraders. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of this promising class of anti-angiogenic agents. The continued exploration of PROTACs targeting key drivers of angiogenesis holds significant promise for the development of next-generation therapies for cancer and other diseases characterized by pathological neovascularization.
References
- 1. ProTac HL® 5-X | Handheld Flashlight | Streamlight® [streamlight.com]
- 2. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elements of the Endomucin Extracellular Domain Essential for VEGF-Induced VEGFR2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of PROTAC VEGFR-2 Degrader-1 on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of PROTAC VEGFR-2 degrader-1 on endothelial cell proliferation, a critical process in angiogenesis. This document details the molecular pathways involved, quantitative data on the degrader's efficacy, and the experimental protocols used to generate this data.
Introduction to VEGFR-2 and PROTAC Technology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Upon binding to its ligand, VEGF-A, VEGFR-2 initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[2] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several diseases, including cancer, where it supports tumor growth and metastasis.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to target and degrade specific proteins within the cell. These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, VEGFR-2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This guide focuses on "this compound," a specific PROTAC designed to induce the degradation of VEGFR-2, and its subsequent effects on endothelial cell proliferation.
VEGFR-2 Signaling Pathway in Endothelial Cells
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates multiple downstream signaling cascades crucial for endothelial cell function. The primary pathway leading to cell proliferation is the PLCγ-PKC-Raf-MEK-ERK pathway.[2]
Mechanism of Action: this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate VEGFR-2.
Quantitative Data on the Effect of VEGFR-2 PROTACs on Endothelial Cells
The following tables summarize the in vitro efficacy of "this compound" and a comparator, VEGFR-2 PROTAC P7, on endothelial cells.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | EA.hy926 | MTT Assay | IC50 (Anti-proliferative activity) | > 100 µM | [3][4][5][6] |
| This compound | - | Kinase Assay | IC50 (VEGFR-2 inhibition) | > 1 µM | [3][4][5][6] |
| VEGFR-2 PROTAC (P7) | HUVEC | Western Blot | DC50 (VEGFR-2 degradation) | 0.51 ± 0.10 µM | [7][8] |
| VEGFR-2 PROTAC (P7) | HUVEC | Western Blot | Dmax (VEGFR-2 degradation) | 76.6% | [7][8] |
Table 1: In Vitro Efficacy of VEGFR-2 PROTACs
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the EA.hy926 cell line were used.
-
Culture Medium: Cells were maintained in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Proliferation
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 8. corning.com [corning.com]
A Technical Guide to PROTAC VEGFR-2 Degrader-1 and its Implications in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] In the context of oncology, the overexpression and activation of VEGFR-2 are hallmarks of many solid tumors, as it facilitates the supply of nutrients and oxygen necessary for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has been a key strategy in cancer therapy.
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own ubiquitin-proteasome system to induce its degradation. This technical guide provides an in-depth overview of a specific PROTAC, "PROTAC VEGFR-2 degrader-1," and related molecules, summarizing their activity in various cell lines, detailing relevant experimental protocols, and visualizing the underlying biological pathways.
While specific degradation data for "this compound" is limited in publicly available literature, this guide will leverage data from other reported VEGFR-2 PROTACs, such as P7, to provide a comprehensive understanding of this class of molecules.
Quantitative Data on VEGFR-2 Degraders
The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).
Table 1: Activity of this compound
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | EA.hy926 | IC50 (VEGFR-2 inhibition) | > 1 µM | [2] |
| IC50 (anti-proliferative) | > 100 µM | [2] |
Note: The available data for this compound indicates low direct inhibitory and anti-proliferative effects, suggesting its primary mechanism of action is through degradation. However, specific DC50 and Dmax values are not reported in the cited literature.
Table 2: Degradation Efficiency of VEGFR-2 PROTAC P7
| Compound | Cell Line | DC50 | Dmax | Reference |
| P7 | HGC-27 (gastric cancer) | 0.084 ± 0.04 µM | 73.7% | [3] |
| HUVEC (endothelial cells) | 0.51 ± 0.10 µM | 76.6% | [3] |
Table 3: Activity of VEGFR-2 PROTAC-5 (VEGFR-2-IN-39)
| Compound | Cell Line | Parameter | Value | Reference |
| PROTAC-5 | EA.hy926 | IC50 (VEGFR-2 inhibition) | 208.6 nM | [4] |
| IC50 (anti-proliferative) | 38.65 µM | [4] |
Note: PROTAC-5 demonstrated dose-dependent degradation of VEGFR-2 in HUVEC cells.[4]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize VEGFR-2 PROTACs.
Cell Culture
-
Cell Lines: HGC-27 (human gastric carcinoma), HUVEC (human umbilical vein endothelial cells), and EA.hy926 (human umbilical vein endothelial cell line) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying the degradation of a target protein.
-
Cell Lysis: After treatment with the PROTAC for the desired time and concentration, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against VEGFR-2 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, with a loading control like GAPDH or β-actin used for normalization.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the PROTAC for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Co-treatment with Proteasome Inhibitor: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) for a few hours before and during the treatment with the PROTAC.
-
Immunoprecipitation: Cell lysates are prepared, and VEGFR-2 is immunoprecipitated using an anti-VEGFR-2 antibody conjugated to agarose beads.
-
Western Blotting: The immunoprecipitated proteins are then subjected to Western blotting as described above, using an antibody against ubiquitin to detect polyubiquitinated VEGFR-2. An increase in the ubiquitinated VEGFR-2 signal in the presence of the PROTAC and a proteasome inhibitor confirms the mechanism of action.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the canonical VEGFR-2 signaling pathway, which is disrupted by PROTAC-mediated degradation.
Caption: Simplified VEGFR-2 signaling cascade.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a PROTAC.
Caption: Preclinical evaluation workflow for PROTACs.
Conclusion
PROTACs targeting VEGFR-2 represent a promising new frontier in anti-angiogenic cancer therapy. By inducing the degradation of VEGFR-2, these molecules can potentially offer a more profound and sustained inhibition of downstream signaling compared to traditional small molecule inhibitors. The data presented for VEGFR-2 degraders like P7 demonstrate potent and specific degradation in cancer cell lines. While further research is needed to fully elucidate the therapeutic potential of "this compound" and other related molecules, the initial findings underscore the power of targeted protein degradation as a strategy to combat cancer. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this exciting new class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Deep Dive: PROTAC VEGFR-2 Degraders versus Traditional Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is undergoing a paradigm shift. While traditional kinase inhibitors have long been a cornerstone in oncology, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent mechanism to eliminate pathogenic proteins. This technical guide provides an in-depth comparison of a PROTAC VEGFR-2 degrader, exemplified by the well-characterized compound P7, and traditional VEGFR-2 kinase inhibitors, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Core Concepts: Two Distinct Approaches to Neutralize a Key Oncogenic Driver
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Both PROTACs and traditional kinase inhibitors aim to disrupt the VEGFR-2 signaling pathway, but they do so through fundamentally different mechanisms.
Traditional Kinase Inhibitors: Occupancy-Driven Inhibition
Small molecule kinase inhibitors are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2] The efficacy of these inhibitors is directly related to their occupancy of the kinase's active site.
PROTAC VEGFR-2 Degraders: Event-Driven Elimination
PROTACs are heterobifunctional molecules that function as a bridge between a target protein (in this case, VEGFR-2) and an E3 ubiquitin ligase.[3] This induced proximity results in the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[3] Unlike inhibitors that merely block function, PROTACs lead to the complete removal of the target protein from the cell. This "event-driven" catalysis means a single PROTAC molecule can induce the degradation of multiple target proteins.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the key quantitative metrics for a representative PROTAC VEGFR-2 degrader (P7) and several well-established traditional VEGFR-2 kinase inhibitors.
Table 1: PROTAC VEGFR-2 Degrader (P7) Efficacy Data
| Parameter | Cell Line | Value | Reference |
| DC50 (Half-maximal Degradation Concentration) | HGC-27 (Gastric Cancer) | 0.084 ± 0.04 µM | [4] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 0.51 ± 0.10 µM | [4] | |
| Dmax (Maximum Degradation) | HGC-27 (Gastric Cancer) | 73.7% | [4] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 76.6% | [4] |
Table 2: Traditional VEGFR-2 Kinase Inhibitor Efficacy Data (IC50)
| Inhibitor | VEGFR-2 IC50 (nM) | Reference(s) |
| Sorafenib | 90 | [2][5][6] |
| Sunitinib | 80 | [7][8][9] |
| Lenvatinib | 4 | [10][11] |
| Pazopanib | 30 | [5][12][13][14] |
| Axitinib | 0.2 | [15][16] |
Visualizing the Mechanisms and Pathways
To further elucidate the distinct mechanisms of action and the cellular pathways involved, the following diagrams are provided.
Caption: Mechanism of Action of a PROTAC VEGFR-2 Degrader.
Caption: Mechanism of Action of a Traditional VEGFR-2 Kinase Inhibitor.
Caption: Simplified VEGFR-2 Signaling Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel therapeutic agents. The following sections outline the methodologies for key experiments cited in the assessment of PROTAC VEGFR-2 degraders and kinase inhibitors.
Western Blotting for VEGFR-2 Degradation
This protocol is essential for quantifying the degradation of VEGFR-2 induced by a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HGC-27 or HUVEC) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC VEGFR-2 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the VEGFR-2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the anti-proliferative effects of both kinase inhibitors and PROTACs.[17][18]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (PROTAC or kinase inhibitor) or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[17]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[18]
4. Solubilization of Formazan:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 or GI50 (concentration that inhibits 50% of cell growth) value using non-linear regression analysis.
Conclusion and Future Perspectives
PROTACs represent a transformative approach in drug discovery, moving beyond simple inhibition to induce the complete removal of target proteins. The data presented herein for the VEGFR-2 degrader P7 demonstrates the potential of this modality to effectively eliminate a key driver of tumor angiogenesis. While traditional kinase inhibitors have shown significant clinical success, PROTACs offer several potential advantages, including the ability to target proteins with high affinity and selectivity, a catalytic mode of action that may allow for lower dosing, and the potential to overcome resistance mechanisms associated with kinase inhibitors.
Further research and clinical development of PROTAC VEGFR-2 degraders are warranted to fully elucidate their therapeutic potential. Head-to-head in vivo studies and eventually clinical trials will be crucial to determine the comparative efficacy and safety of this exciting new class of drugs against the established standard of care. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 16. selleckchem.com [selleckchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
Methodological & Application
"PROTAC VEGFR-2 degrader-1" experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules. "PROTAC VEGFR-2 degrader-1" is a PROTAC designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for degradation. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, and its dysregulation is a hallmark of many cancers.[2][3] By inducing the degradation of VEGFR-2, this PROTAC has the potential to inhibit angiogenesis and suppress tumor growth.
These application notes provide a summary of the characteristics of "this compound" and other reported VEGFR-2 PROTACs, along with detailed protocols for their evaluation in cell culture.
Data Presentation
While specific degradation data for "this compound" is not extensively published, data for other potent VEGFR-2 PROTACs, such as P7 and D9, demonstrate the potential of this approach.
Table 1: In Vitro Activity of various PROTAC VEGFR-2 Degraders
| Compound | Cell Line | DC50 (μM) | Dmax (%) | IC50 (μM) | E3 Ligase Recruited | Reference |
| This compound | EA.hy926 | Not Reported | Not Reported | > 100 | Not Specified | [4][5][6] |
| P7 | HGC-27 | 0.084 ± 0.04 | 73.7 | Not Reported | VHL | [1][7] |
| P7 | HUVEC | 0.51 ± 0.10 | 76.6 | Not Reported | VHL | [7] |
| D9 | A549 | Not Reported | Time-dependent degradation | 5.88 ± 0.50 | CRBN | [1][8] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. IC50: Concentration required for 50% inhibition of cell viability. VHL: von Hippel-Lindau E3 ubiquitin ligase. CRBN: Cereblon E3 ubiquitin ligase.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of PROTAC-mediated VEGFR-2 degradation.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a PROTAC.
Experimental Protocols
The following protocols are representative methods for the characterization of "this compound" in cell culture, based on established procedures for similar molecules.
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions:
-
Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors.
-
Culture HGC-27 or A549 cells in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of PROTAC Stock Solution:
-
Dissolve "this compound" in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Replace the medium with fresh medium containing various concentrations of "this compound" or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) before proceeding with downstream assays.
-
Protocol 2: Western Blotting for VEGFR-2 Degradation
This protocol allows for the direct measurement of VEGFR-2 protein levels following PROTAC treatment.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage gel (e.g., 8%).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VEGFR-2 (e.g., rabbit anti-VEGFR2) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the VEGFR-2 band intensity to the loading control to determine the relative protein levels.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of "this compound" for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
This functional assay evaluates the impact of VEGFR-2 degradation on endothelial or cancer cell migration.
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of "this compound" or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure over time to assess the effect of the PROTAC on cell migration.
-
Troubleshooting
-
No or weak VEGFR-2 degradation:
-
Verify VEGFR-2 expression: Ensure the chosen cell line expresses sufficient levels of VEGFR-2.
-
Check PROTAC integrity: Confirm the stability and purity of the "this compound" compound.
-
Optimize treatment conditions: Vary the concentration and incubation time of the PROTAC.
-
Confirm proteasome activity: Co-treat with a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the inhibitor should rescue VEGFR-2 levels.
-
-
High background in Western blotting:
-
Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Adjust antibody concentrations: Titrate the primary and secondary antibody concentrations.
-
Increase washing steps: Increase the number and duration of washes with TBST.
-
-
Inconsistent cell viability results:
-
Ensure uniform cell seeding: Pipette carefully to ensure an even distribution of cells in each well.
-
Check for DMSO toxicity: Ensure the final DMSO concentration is non-toxic to the cells.
-
Optimize incubation time: The duration of the assay may need to be adjusted based on the cell doubling time.
-
By following these protocols, researchers can effectively evaluate the cellular activity of "this compound" and elucidate its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Compound-Rhein and PROTACs Unleash Potent VEGFR-2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC VEGFR-2 degrader-1" western blot protocol for VEGFR-2 degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of PROTAC VEGFR-2 degrader-1 to induce the degradation of VEGFR-2 in a cellular context, as determined by western blotting. This document is intended for researchers and scientists in the field of drug development and cancer biology.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by inducing the degradation of target proteins, such as VEGFR-2, through the ubiquitin-proteasome system.[3][4] this compound is a heterobifunctional molecule designed to simultaneously bind to VEGFR-2 and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of VEGFR-2.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. One end of the PROTAC molecule binds to the VEGFR-2 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag VEGFR-2 with ubiquitin molecules, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, potentially leading to a more profound and sustained biological effect compared to traditional inhibitors.
Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, autophosphorylates and activates several downstream signaling pathways crucial for endothelial cell proliferation, survival, and migration.[1][2][5][6][7] Key pathways include the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[1][6] By degrading VEGFR-2, this compound is expected to inhibit these downstream signaling events.
Caption: VEGFR-2 Signaling Pathway.
Experimental Protocols
The following is a detailed protocol for assessing the degradation of VEGFR-2 in response to treatment with this compound using western blotting. This protocol is based on general procedures for analyzing PROTAC-mediated protein degradation and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or other cell lines endogenously expressing VEGFR-2 are suitable.
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a desired time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Lysate Preparation
-
Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 8-10%) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VEGFR-2 (refer to manufacturer's recommendation for dilution) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the extent of VEGFR-2 degradation relative to the vehicle control and normalized to the loading control.
Caption: Western Blot Workflow.
Data Presentation
The quantitative data for VEGFR-2 degradation should be presented in a clear and structured table. The percentage of remaining VEGFR-2 protein should be calculated relative to the vehicle-treated control.
| This compound Conc. (nM) | Incubation Time (hours) | % VEGFR-2 Remaining (normalized to loading control) |
| 0 (Vehicle) | 24 | 100 |
| 0.1 | 24 | Data to be determined |
| 1 | 24 | Data to be determined |
| 10 | 24 | Data to be determined |
| 100 | 24 | Data to be determined |
| 1000 | 24 | Data to be determined |
Note: The above table is a template. The actual concentrations and time points should be optimized for the specific experimental setup. The quantitative data for "this compound" is not publicly available in the searched literature. However, a similar VEGFR-2 PROTAC degrader, designated as P7, has been reported to have a DC50 of 0.084 µM and a Dmax of 73.7% in HGC-27 cells, and a DC50 of 0.51 µM and a Dmax of 76.6% in HUVEC cells.[8]
Troubleshooting
-
No degradation observed:
-
Confirm VEGFR-2 expression in the chosen cell line.
-
Optimize the concentration range and incubation time of the PROTAC.
-
Ensure the activity of the proteasome in the cell line. A proteasome inhibitor control (e.g., MG132) can be used to confirm proteasome-dependent degradation.
-
-
High background on western blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound to induce the degradation of VEGFR-2. The provided protocols and diagrams are intended to facilitate the experimental design and execution for researchers in the field of targeted protein degradation. Successful implementation of these methods will enable the characterization of the efficacy and mechanism of action of this novel VEGFR-2 degrader.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of PROTAC VEGFR-2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers a powerful strategy to target proteins, including those that have been traditionally difficult to inhibit with small molecules.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] Consequently, VEGFR-2 is a well-established therapeutic target in oncology. PROTAC-mediated degradation of VEGFR-2 presents a promising alternative to traditional kinase inhibition.
This document provides detailed application notes and protocols for the in vitro evaluation of "PROTAC VEGFR-2 degrader-1". While specific degradation data for "this compound" is limited, this guide incorporates representative data from other published VEGFR-2 PROTACs to provide a comprehensive framework for experimental design and execution.
Product Information: this compound
| Property | Value | Reference |
| Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | [5][6][7] |
| Mechanism of Action | Induces proteasomal degradation of VEGFR-2 | Inferred from PROTAC nature |
| VEGFR-2 Inhibition (IC50) | > 1 µM | [5][6] |
| Anti-proliferative Activity (IC50 in EA.hy926 cells) | > 100 µM | [5][6] |
Note: The high IC50 values for inhibition and anti-proliferation suggest that the primary mode of action for this compound is protein degradation rather than enzymatic inhibition.
Representative In Vitro Degradation Data (VEGFR-2 PROTAC "P7")
| Cell Line | DC50 (µM) | Dmax (%) | Reference |
| HGC-27 (Human Gastric Cancer) | 0.084 ± 0.04 | 73.7 | [8][9][10] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 0.51 ± 0.10 | 76.6 | [8][9][10] |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.
PROTAC-Mediated VEGFR-2 Degradation Workflow
The in vitro evaluation of a VEGFR-2 PROTAC typically involves treating cultured cells with the degrader, followed by assessment of VEGFR-2 protein levels and downstream cellular effects.
Caption: General experimental workflow for in vitro evaluation of a VEGFR-2 PROTAC.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) or human gastric cancer cells (HGC-27) are suitable models.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. A common concentration range for initial screening is 0.01 µM to 10 µM.
-
Replace the culture medium with the medium containing the PROTAC or vehicle control (DMSO).
-
Incubate the cells for a specified duration, typically 12-48 hours, to allow for protein degradation.
-
Western Blotting for VEGFR-2 Degradation
This protocol is for determining the extent of VEGFR-2 protein degradation following PROTAC treatment.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-VEGFR-2, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the VEGFR-2 band intensity to the loading control.
-
Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT or CCK-8)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of the this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for the in vitro characterization of this compound. While specific degradation performance data for this molecule is not publicly available, the provided protocols and representative data for a similar VEGFR-2 PROTAC offer a solid foundation for designing and interpreting experiments. Researchers are encouraged to perform dose-response and time-course studies to fully characterize the degradation kinetics and cellular effects of this compound in their specific experimental systems.
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols: PROTAC VEGFR-2 Degrader-1 for Cell-Based Anti-Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies.[1] Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of target proteins through the ubiquitin-proteasome system.[2] "PROTAC VEGFR-2 degrader-1" is a heterobifunctional molecule designed to bring VEGFR-2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of VEGFR-2. This application note provides detailed protocols for assessing the anti-angiogenic potential of this compound in cell-based assays.
This compound (also known as PROTAC-1) has been shown to reduce VEGFR-2 protein levels in EA.hy926 cells.[2] While it exhibits weak direct inhibition of VEGFR-2 kinase activity (IC50 > 1 µM) and low anti-proliferative activity in EA.hy926 cells (IC50 > 100 µM), its primary mechanism of action is the targeted degradation of the VEGFR-2 protein.[3][4]
Mechanism of Action: PROTAC-mediated VEGFR-2 Degradation
This compound functions by forming a ternary complex between the VEGFR-2 protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to VEGFR-2, marking it for recognition and degradation by the 26S proteasome. The degradation of VEGFR-2 disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation, thereby inhibiting angiogenesis.
Caption: PROTAC-mediated degradation of VEGFR-2.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[1][5] By degrading VEGFR-2, this compound is expected to inhibit these critical signaling events.
Caption: Simplified VEGFR-2 signaling pathway and point of intervention.
Experimental Protocols
The following are detailed protocols for assessing the anti-angiogenic effects of this compound using the EA.hy926 endothelial cell line. Human Umbilical Vein Endothelial Cells (HUVECs) can also be used as a primary cell model.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (BME), a key step in angiogenesis.
Experimental Workflow:
Caption: Workflow for the endothelial cell tube formation assay.
Methodology:
-
Plate Coating: Thaw Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture EA.hy926 cells to 70-90% confluency. Harvest the cells using trypsin and resuspend them in basal medium (e.g., DMEM) with reduced serum (e.g., 1% FBS).
-
Treatment: Prepare a single-cell suspension at a concentration of 2-3 x 10^5 cells/mL. Aliquot cells into different tubes for each treatment condition (Vehicle control, positive control e.g., VEGF, and various concentrations of this compound).
-
Seeding: Gently add 100 µL of the cell suspension (containing the respective treatments) onto the solidified BME in each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation periodically.
-
Visualization and Quantification: Stain the cells with Calcein AM for fluorescent visualization.[6] Capture images using a fluorescence microscope. Quantify angiogenesis by measuring the total tube length, number of branch points, and number of loops using angiogenesis analysis software.
Data Presentation (Illustrative Data):
| Treatment Group | Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control | 0 | 100 ± 8.5 | 100 ± 7.2 |
| VEGF (20 ng/mL) | N/A | 185 ± 12.1 | 192 ± 10.5 |
| PROTAC Degrader-1 | 10 | 85 ± 6.3 | 82 ± 5.9 |
| PROTAC Degrader-1 | 50 | 62 ± 5.1 | 58 ± 4.7 |
| PROTAC Degrader-1 | 100 | 41 ± 4.8 | 35 ± 3.9 |
| PROTAC Degrader-1 | 500 | 25 ± 3.2 | 21 ± 2.8 |
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.[7]
Methodology:
-
Chamber Setup: Place 24-well transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Chemoattractant: To the lower chamber, add 600 µL of basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF).
-
Cell Preparation: Harvest and resuspend EA.hy926 cells in serum-free basal medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Incubate the cell suspension with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-4 hours) prior to seeding.
-
Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each transwell insert.[8]
-
Incubation: Incubate at 37°C for 4-6 hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain like Crystal Violet. Elute the dye and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Data Presentation (Illustrative Data):
| Treatment Group | Concentration (nM) | Migrated Cells (Absorbance at 570 nm) | % Inhibition of Migration |
| No Chemoattractant | 0 | 0.15 ± 0.02 | N/A |
| Vehicle Control (+VEGF) | 0 | 0.88 ± 0.07 | 0 |
| PROTAC Degrader-1 (+VEGF) | 10 | 0.71 ± 0.06 | 19.3 |
| PROTAC Degrader-1 (+VEGF) | 50 | 0.52 ± 0.05 | 40.9 |
| PROTAC Degrader-1 (+VEGF) | 100 | 0.35 ± 0.04 | 60.2 |
| PROTAC Degrader-1 (+VEGF) | 500 | 0.21 ± 0.03 | 76.1 |
Endothelial Cell Proliferation Assay (MTT/XTT Assay)
This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable, proliferating cells.
Methodology:
-
Cell Seeding: Seed EA.hy926 cells in a 96-well plate at a density of 3 x 10^3 to 5 x 10^3 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, vehicle control, and a positive control for proliferation (e.g., complete growth medium).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
Assay: Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
Data Presentation (Published and Illustrative Data):
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 100 ± 5.6 |
| PROTAC Degrader-1 | 1 | 98 ± 4.9 |
| PROTAC Degrader-1 | 10 | 95 ± 6.1 |
| PROTAC Degrader-1 | 50 | 88 ± 7.3 |
| PROTAC Degrader-1 | >100 | ~50 (Published IC50) [3][4] |
| Staurosporine (Positive control for cytotoxicity) | 1 | 15 ± 2.5 |
Conclusion
The described cell-based assays provide a robust framework for evaluating the anti-angiogenic properties of this compound. By assessing its impact on key endothelial cell functions—tube formation, migration, and proliferation—researchers can effectively characterize its potential as an anti-angiogenic agent. The primary mechanism of this PROTAC is the degradation of VEGFR-2, which is expected to result in potent inhibition of tube formation and migration, while direct effects on cell proliferation may be less pronounced, as indicated by the high IC50 value.[3] These protocols can be adapted for high-throughput screening to identify and characterize novel anti-angiogenic compounds.
References
- 1. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel anti-angiogenesis agents. Part 11: Development of PROTACs based on active molecules with potency of promoting vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Migration Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Angiogenesis Inhibition with PROTAC VEGFR-2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. A PROTAC targeting VEGFR-2, hereafter referred to as "PROTAC VEGFR-2 degrader-1," offers a promising strategy to abrogate VEGFR-2 signaling by eliminating the receptor protein entirely. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of endothelial cells and the anti-angiogenic activity of test compounds.[3][4] This document provides a detailed protocol for evaluating the effect of this compound on endothelial cell tube formation.
Mechanism of Action: PROTAC-mediated VEGFR-2 Degradation
This compound is a heterobifunctional molecule that simultaneously binds to VEGFR-2 and an E3 ubiquitin ligase. This binding event forms a ternary complex, leading to the polyubiquitination of VEGFR-2. The polyubiquitinated receptor is then recognized and degraded by the proteasome, resulting in a reduction of total VEGFR-2 levels within the cell. This degradation inhibits downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, ultimately disrupting the angiogenic process.[1]
VEGFR-2 Signaling Pathway in Angiogenesis
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5] This activation triggers several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell functions required for angiogenesis.[5]
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC VEGFR-2 Degrader-1 in Xenograft Mouse Models
For Research Use Only.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Consequently, targeting VEGFR-2 is a well-established therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[3][4] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.
"PROTAC VEGFR-2 degrader-1" is a PROTAC designed to specifically target VEGFR-2 for degradation. In vitro studies have shown that it has minimal direct VEGFR-2 inhibition (IC50 > 1 µM) and low anti-proliferative activity against EA.hy926 cells (IC50 > 100 µM), suggesting its primary mechanism of action is through protein degradation rather than enzymatic inhibition.[5][6][7][8][9]
These application notes provide a comprehensive overview and generalized protocols for the use of "this compound" in xenograft mouse models to evaluate its anti-tumor efficacy.
Mechanism of Action: VEGFR-2 Degradation
The fundamental mechanism of a VEGFR-2 PROTAC, such as "this compound," involves hijacking the cell's natural protein disposal system to eliminate VEGFR-2.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
Currently, specific in vivo quantitative data for "this compound" from xenograft mouse models is not publicly available in the cited literature. The following table is a template for researchers to populate with their experimental data for clear comparison of efficacy.
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control |
| Tumor Growth Inhibition (%) | 0 | e.g., 45% | e.g., 70% | e.g., 80% |
| Final Average Tumor Volume (mm³) | e.g., 1500 ± 250 | e.g., 825 ± 150 | e.g., 450 ± 100 | e.g., 300 ± 80 |
| Body Weight Change (%) | e.g., +5% | e.g., -2% | e.g., -5% | e.g., -8% |
| VEGFR-2 Protein Level Reduction in Tumor (%) | 0 | e.g., 60% | e.g., 85% | N/A |
| Microvessel Density (CD31+ cells/field) | e.g., 50 ± 10 | e.g., 25 ± 5 | e.g., 10 ± 3 | e.g., 8 ± 2 |
Experimental Protocols
The following are generalized protocols for evaluating "this compound" in a xenograft mouse model. These should be adapted and optimized based on the specific cell line, mouse strain, and experimental goals.
Xenograft Mouse Model Establishment
Objective: To establish subcutaneous tumors in immunocompromised mice.
Materials:
-
Cancer cell line known to express VEGFR-2 (e.g., human colorectal adenocarcinoma HT-29, or as determined by the researcher).
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old).
-
Cell culture medium (e.g., McCoy's 5A for HT-29).
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional, can enhance tumor take rate).
-
Syringes and needles.
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with sterile PBS and resuspend in PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
In Vivo Administration of this compound
Objective: To administer the PROTAC degrader to the tumor-bearing mice.
Materials:
-
This compound.
-
Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween 80, and saline; the specific composition should be optimized for solubility and tolerability).
-
Dosing syringes and needles.
Protocol:
-
Prepare the dosing solution of "this compound" in the chosen vehicle at the desired concentrations (e.g., 25 mg/kg, 50 mg/kg). The optimal dose must be determined empirically.
-
Administer the degrader or vehicle to the respective groups of mice. The route of administration (e.g., intraperitoneal, intravenous, or oral) and dosing frequency (e.g., daily, every other day) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.
-
Measure tumor volumes at regular intervals (e.g., every 2-3 days).
Assessment of Anti-Tumor Efficacy and Pharmacodynamics
Objective: To evaluate the effect of the degrader on tumor growth and target protein levels.
Materials:
-
Calipers for tumor measurement.
-
Anesthesia.
-
Surgical tools for tumor excision.
-
Reagents for Western blotting (lysis buffer, antibodies against VEGFR-2 and a loading control like GAPDH).
-
Reagents for immunohistochemistry (formalin, paraffin, antibodies against CD31 for microvessel density).
Protocol:
-
Continue treatment for the predetermined duration (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
For pharmacodynamic analysis, a subset of tumors can be harvested at different time points after the last dose.
-
Homogenize a portion of the tumor tissue in lysis buffer and perform Western blotting to quantify the levels of VEGFR-2 protein.
-
Fix another portion of the tumor in formalin, embed in paraffin, and perform immunohistochemistry for markers of angiogenesis such as CD31 to assess microvessel density.
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft study involving a PROTAC degrader.
Caption: Experimental Workflow for Xenograft Mouse Model Study.
Conclusion
"this compound" presents a promising therapeutic strategy by targeting VEGFR-2 for degradation. The provided protocols offer a general framework for researchers to evaluate its in vivo anti-tumor efficacy in xenograft mouse models. It is imperative to perform pilot studies to determine the optimal dosing regimen, vehicle, and to assess the tolerability of the compound in the chosen animal model. Careful execution of these studies will be crucial in elucidating the therapeutic potential of this novel VEGFR-2 degrader.
References
- 1. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunoprecipitation of VEGFR-2 Following Treatment with PROTAC VEGFR-2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunoprecipitation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) from cell lysates after treatment with "PROTAC VEGFR-2 degrader-1." This document includes detailed experimental protocols, data presentation guidelines, and visual diagrams to facilitate the understanding and execution of these experiments.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. "this compound" is a PROTAC designed to target VEGFR-2 for degradation. Unlike traditional inhibitors that only block the protein's function, PROTACs physically eliminate the protein from the cell, offering a distinct and potentially more potent therapeutic strategy.[1] This molecule has been noted to exhibit minimal direct inhibition of VEGFR-2 (IC50 > 1 µM) and low anti-proliferative effects in EA.hy926 cells (IC50 > 100 µM), consistent with its primary mechanism as a degrader rather than an inhibitor.[1][2]
Mechanism of Action
The "this compound" functions by simultaneously binding to VEGFR-2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of VEGFR-2, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to target another VEGFR-2 protein, acting in a catalytic manner.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF-A triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[][4][5] Degradation of VEGFR-2 by "this compound" is expected to abrogate these signaling events.
Quantitative Data Presentation
While specific degradation data (DC50 and Dmax) for "this compound" is not publicly available, the following tables present representative data from a published study on a potent VEGFR-2 PROTAC, designated as P7 .[5][6] This data illustrates the expected efficacy of a VEGFR-2 targeting PROTAC.
Table 1: In Vitro Degradation of VEGFR-2 by PROTAC P7 [5][6]
| Cell Line | DC50 (µM) | Dmax (%) |
| HGC-27 (Gastric Cancer) | 0.084 ± 0.04 | 73.7 |
| HUVEC (Endothelial Cells) | 0.51 ± 0.10 | 76.6 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of VEGFR-2 from cultured cells treated with "this compound," followed by analysis via Western blotting.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. promega.co.jp [promega.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Live-Cell Imaging of VEGFR-2 Localization and Degradation Mediated by PROTAC VEGFR-2 Degrader-1
Audience: Researchers, scientists, and drug development professionals in oncology, angiogenesis, and cell biology.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1][2] Its signaling pathways are crucial for endothelial cell proliferation, migration, and survival.[3][4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime therapeutic target.[2][5]
PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality that induces targeted protein degradation.[6] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[6] PROTAC VEGFR-2 degrader-1 is a PROTAC designed to specifically target VEGFR-2 for degradation.[7][8] Unlike traditional inhibitors that only block protein function, PROTACs eliminate the target protein, offering a distinct and potentially more durable therapeutic effect.[6]
Live-cell imaging is an indispensable tool for elucidating the real-time dynamics of cellular processes.[9][10] This application note provides detailed protocols for using live-cell imaging to monitor the spatiotemporal changes in VEGFR-2 localization and quantify its degradation following treatment with this compound.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, forming a ternary complex between VEGFR-2 and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin molecules to lysine residues on the VEGFR-2 protein. The resulting polyubiquitin chain acts as a tag, marking VEGFR-2 for recognition and degradation by the 26S proteasome.[6]
References
- 1. Regulation of vascular endothelial growth factor receptor 2 trafficking and angiogenesis by Golgi localized t-SNARE syntaxin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
Application Note: Quantifying Apoptosis Induced by PROTAC VEGFR-2 Degrader-1 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete degradation of the protein.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] VEGFR-2 signaling promotes the survival and proliferation of endothelial cells by activating downstream pro-survival pathways such as PI3K/Akt and MEK/ERK.[4][6]
PROTAC VEGFR-2 degrader-1 is a heterobifunctional molecule that links a VEGFR-2 binding moiety to an E3 ubiquitin ligase recruiter. This proximity induces the ubiquitination and subsequent proteasomal degradation of VEGFR-2, effectively shutting down its signaling cascade and triggering programmed cell death, or apoptosis.[7] This application note provides a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Method
The mechanism of action for this compound involves three key steps. First, the PROTAC molecule simultaneously binds to both VEGFR-2 and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin molecules to VEGFR-2. The poly-ubiquitinated VEGFR-2 is then recognized and degraded by the 26S proteasome.
The degradation of VEGFR-2 abrogates downstream survival signals. The PI3K/Akt and MEK/ERK pathways, which are normally activated by VEGFR-2, are suppressed.[6][8] This leads to the deactivation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the activation of pro-apoptotic proteins (e.g., BAD, caspases), ultimately culminating in apoptosis.[4][6]
Apoptosis is detected using a dual-staining flow cytometry assay with Annexin V and Propidium Iodide (PI).[9]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells.[10]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[10] However, in late-stage apoptosis or necrosis, the cell membrane integrity is lost, allowing PI to enter and stain the cellular DNA.[10][11]
By using both stains, the cell population can be resolved into three or four distinct groups:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caption: Mechanism of PROTAC-mediated VEGFR-2 degradation.
Caption: Disruption of VEGFR-2 survival signaling by PROTAC leads to apoptosis.
Experimental Protocols
1. Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HGC-27 gastric cancer cells).[7]
-
PROTAC: this compound (e.g., MedChemExpress, HY-146368), dissolved in DMSO to create a 10 mM stock solution.
-
Culture Medium: Appropriate complete media for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO (vehicle control).
-
Apoptosis Detection Kit: Annexin V-FITC/PI Apoptosis Detection Kit (or similar kit with other fluorochromes like APC or PE).[11] Kit should contain:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Flow cytometer with appropriate lasers and filters (e.g., 488 nm laser for FITC and PI).
-
Flow cytometry tubes (5 mL polystyrene round-bottom tubes).[9]
-
Microcentrifuge.
-
Hemocytometer or automated cell counter.
-
2. Cell Culture and Treatment Protocol
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2.5 x 10^5 cells/well). Allow cells to attach and grow for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Also prepare a vehicle control containing the same final concentration of DMSO as the highest PROTAC dose.
-
Incubation: Remove the old medium from the cells and add 2 mL of the prepared media (containing PROTAC or vehicle) to the respective wells.
-
Treatment Duration: Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for protein degradation and induction of apoptosis.
3. Apoptosis Assay: Annexin V/PI Staining Protocol
This protocol is adapted from standard procedures.[10][11]
-
Harvest Cells:
-
For adherent cells, carefully collect the culture supernatant (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells once with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Count the cells and adjust the concentration to ~1 x 10^6 cells/mL.
-
Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[9] Keep the samples on ice and protect them from light until analysis.
-
Flow Cytometry: Analyze the samples on the flow cytometer immediately (preferably within 1 hour). Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Caption: Experimental workflow for apoptosis analysis.
Data Presentation and Analysis
1. Flow Cytometry Gating Strategy
Using the single-stain controls, set the appropriate voltages and compensation to correct for spectral overlap. On a bivariate dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis), create four quadrants to delineate the different cell populations:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)
2. Quantitative Data Summary
The percentage of cells in each quadrant should be recorded for each sample. The results can be summarized in a table for clear comparison across different treatment conditions. The total percentage of apoptotic cells is often calculated as the sum of the early and late apoptotic populations (Q3 + Q2).
Table 1: Effect of this compound on Apoptosis in HUVEC Cells at 48 Hours
| Treatment Condition | Concentration (µM) | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) | % Total Apoptosis (Q3+Q2) |
| Vehicle Control | 0 (DMSO) | 94.5 ± 2.1 | 3.2 ± 0.8 | 1.8 ± 0.5 | 5.0 ± 1.3 |
| PROTAC Degrader-1 | 0.1 | 85.3 ± 3.5 | 9.8 ± 1.5 | 4.1 ± 0.9 | 13.9 ± 2.4 |
| PROTAC Degrader-1 | 1.0 | 62.1 ± 4.2 | 25.4 ± 2.8 | 11.7 ± 1.9 | 37.1 ± 4.7 |
| PROTAC Degrader-1 | 10.0 | 25.8 ± 5.1 | 48.9 ± 4.5 | 24.3 ± 3.3 | 73.2 ± 7.8 |
| Positive Control | (e.g., Staurosporine) | 15.2 ± 2.9 | 35.7 ± 3.1 | 48.1 ± 4.0 | 83.8 ± 7.1 |
Data shown are representative examples (Mean ± SD, n=3). Actual results will vary depending on the cell line, degrader potency, and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
"PROTAC VEGFR-2 degrader-1" not degrading VEGFR-2 troubleshooting
This guide provides troubleshooting strategies and frequently asked questions for researchers using "PROTAC VEGFR-2 degrader-1" who are experiencing issues with its primary function: the degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for "this compound"?
"this compound" is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate VEGFR-2 protein from the cell.[1] It consists of three parts: a ligand that binds to VEGFR-2, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting them.[1] The PROTAC's function is to bring VEGFR-2 into close proximity with the E3 ligase, forming a ternary complex.[2] This proximity facilitates the tagging of VEGFR-2 with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the entire protein.[2]
Caption: General mechanism of action for a PROTAC molecule.
Q2: What is the normal signaling function of VEGFR-2?
VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels.[3] Its primary ligand is VEGF-A.[4] Upon binding VEGF-A, VEGFR-2 receptors dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domains.[3][5] This activation initiates several downstream signaling pathways, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[3][6][7] By promoting the proliferation, migration, and survival of endothelial cells, VEGFR-2 signaling is fundamental to both physiological and pathological angiogenesis.[5][6]
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Optimizing "PROTAC VEGFR-2 degrader-1" concentration and incubation time
Welcome to the technical support center for PROTAC VEGFR-2 degrader-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration and incubation time of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It functions by simultaneously binding to VEGFR-2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This targeted protein degradation approach removes the entire VEGFR-2 protein, disrupting its downstream signaling pathways involved in angiogenesis.
Q2: What is a good starting concentration range for this compound?
A2: Based on published studies on similar VEGFR-2 PROTACs, a good starting point for concentration optimization is a logarithmic dilution series ranging from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for VEGFR-2 degradation in your specific cell line and experimental conditions. One study on a novel VEGFR-2 PROTAC, compound P7, showed a DC50 (concentration for 50% degradation) of 0.084 µM in HGC-27 cells and 0.51 µM in HUVEC cells.[1]
Q3: What is a recommended incubation time for initial experiments?
A3: For initial experiments, it is advisable to test a time course of treatment to determine the optimal duration for achieving maximal degradation. A typical time course could include 4, 8, 12, and 24-hour incubation periods. Some PROTACs can induce degradation within a few hours, while others may require longer incubation times to achieve maximal effect. Time-course experiments are essential to distinguish direct protein degradation from downstream pathway effects.
Q4: What cell lines are suitable for studying the effects of this compound?
A4: Cell lines that endogenously express VEGFR-2 are suitable for these experiments. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell model for studying angiogenesis and VEGFR-2 signaling. Other endothelial cell lines, such as EA.hy926, and various cancer cell lines with known VEGFR-2 expression are also appropriate. The choice of cell line should be guided by the specific research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak VEGFR-2 degradation observed. | Suboptimal Concentration: The concentration of the PROTAC may be too low or too high (see "Hook Effect" below). | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to identify the optimal degradation concentration (DC50). |
| Insufficient Incubation Time: The incubation time may be too short to allow for efficient ternary complex formation, ubiquitination, and proteasomal degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the kinetics of VEGFR-2 degradation. | |
| Low Cell Permeability: The PROTAC molecule may not be efficiently crossing the cell membrane. | If weak degradation is consistently observed, consider evaluating the cellular permeability of the PROTAC.[2] If permeability is an issue, modification of the linker or warheads may be necessary in the long term. For immediate experiments, ensure proper solubilization of the compound. | |
| Inefficient Ternary Complex Formation: The specific E3 ligase recruited by the PROTAC may not be expressed at sufficient levels in the chosen cell line, or the geometry of the ternary complex may not be optimal for ubiquitination. | Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line. | |
| Issues with the Ubiquitin-Proteasome System (UPS): The UPS may be compromised in your cell line. | As a positive control for the UPS, treat cells with a known proteasome inhibitor (e.g., MG132) alongside the PROTAC. This should "rescue" the degradation of VEGFR-2. | |
| The "Hook Effect" is observed (degradation is less efficient at higher concentrations). | Formation of Binary Complexes: At high concentrations, the PROTAC can form binary complexes (PROTAC-VEGFR-2 or PROTAC-E3 ligase) that do not lead to degradation, thus reducing the formation of the productive ternary complex. | This is a known phenomenon for PROTACs. The optimal concentration will be in the peak of the bell-shaped dose-response curve. Avoid using concentrations in the range where the hook effect is observed for functional assays. |
| High cytotoxicity observed. | Off-Target Effects: The PROTAC or its components may have off-target activities at the concentrations used. | Perform a cell viability assay (e.g., MTT, CellTox-Glo) to determine the cytotoxic concentration of the PROTAC. Aim to use concentrations that effectively degrade VEGFR-2 without causing significant cell death. |
| On-Target Toxicity: Complete and sustained degradation of VEGFR-2 may be toxic to the cells. | Correlate the timing and extent of VEGFR-2 degradation with the onset of cytotoxicity. If they align, this suggests on-target toxicity. | |
| Variability in results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect protein expression and drug response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and plate them at a consistent density for each experiment. |
| Compound Stability: The PROTAC may be unstable in solution over time. | Prepare fresh stock solutions of the PROTAC regularly and store them appropriately as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Degradation
This protocol outlines the steps to assess the degradation of VEGFR-2 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against VEGFR-2 (use a validated antibody)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for the desired incubation time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against VEGFR-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the VEGFR-2 signal to the loading control.
Protocol 2: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for this compound.
Caption: Troubleshooting workflow for suboptimal VEGFR-2 degradation.
References
"PROTAC VEGFR-2 degrader-1" hook effect and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "PROTAC VEGFR-2 degrader-1". The information is tailored for scientists and drug development professionals to address common experimental challenges, with a specific focus on understanding and mitigating the "hook effect".
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound?
A1: The hook effect is a phenomenon observed with PROTACs where the degradation of the target protein, in this case, VEGFR-2, decreases at high concentrations of the PROTAC degrader.[1][2] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is achieved at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[1][2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTAC action, which requires the formation of a productive ternary complex consisting of the PROTAC, the target protein (VEGFR-2), and an E3 ubiquitin ligase.[2] At excessively high concentrations, the PROTAC can independently bind to either VEGFR-2 or the E3 ligase, forming non-productive binary complexes.[2][3] These binary complexes compete with and hinder the formation of the essential ternary complex, thus reducing the efficiency of VEGFR-2 ubiquitination and subsequent degradation.[2][3]
Q3: At what concentration range is the hook effect typically observed?
A3: The concentration at which the hook effect becomes apparent is specific to each PROTAC and its target. Factors such as the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the ternary complex, play a crucial role.[4] For some PROTACs, this effect can be seen at concentrations as low as 1-10 µM. It is essential to perform a wide dose-response experiment to determine the optimal concentration for your specific VEGFR-2 degrader.
Q4: How can I avoid or mitigate the hook effect in my experiments?
A4: To avoid the hook effect, it is critical to perform a careful dose-response analysis to identify the optimal concentration range for VEGFR-2 degradation. Additionally, designing PROTACs with high "cooperativity" can help mitigate this effect.[5] Positive cooperativity means that the binding of the PROTAC to one of its targets (either VEGFR-2 or the E3 ligase) increases its affinity for the other, thereby stabilizing the ternary complex and potentially widening the effective concentration window.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No VEGFR-2 degradation observed at any concentration. | 1. PROTAC degrader is inactive. 2. Incorrect assay conditions. 3. Cell line does not express the necessary E3 ligase. | 1. Verify the identity and purity of the PROTAC. 2. Optimize incubation time and other assay parameters. 3. Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. |
| Reduced VEGFR-2 degradation at high PROTAC concentrations. | This is the classic "hook effect". | 1. Perform a wider dose-response experiment with serial dilutions to identify the optimal concentration for maximal degradation. 2. Titrate the PROTAC concentration downwards to find the peak of the bell-shaped curve. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Pipetting errors, especially at low concentrations. 3. Variable incubation times. | 1. Ensure consistent cell numbers are seeded in each well. 2. Use a serial dilution approach for preparing PROTAC concentrations and ensure proper mixing. 3. Standardize all incubation steps precisely. |
| Complete cell death observed at high PROTAC concentrations. | The PROTAC or its components may have off-target cytotoxic effects at high doses. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment. 2. Use the lowest effective concentration for degradation to minimize toxicity. |
Quantitative Data Summary
While specific dose-response data showing a hook effect for a molecule explicitly named "this compound" is not publicly available, the following table summarizes the degradation potency of reported VEGFR-2 PROTACs. Researchers should generate their own dose-response curves over a wide concentration range to identify the optimal concentration and observe any potential hook effect for their specific degrader.
| VEGFR-2 PROTAC | Cell Line | DC50 | Dmax | E3 Ligase Recruited | Reference |
| P7 | HGC-27 | 0.084 ± 0.04 µM | 73.7% | VHL | [6][7] |
| P7 | HUVEC | 0.51 ± 0.10 µM | 76.6% | VHL | [6][7] |
| D9 | A549 | Not Reported | Time-dependent degradation observed | CRBN | [8] |
| VEGFR-2-IN-39 (PROTAC-5) | HUVECs | Not Reported | ~60% degradation at 40 µM | Not Specified | [9] |
-
DC50 : Concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax : Maximum percentage of target protein degradation achieved.
Experimental Protocols
Western Blot for VEGFR-2 Degradation
This protocol is a standard method to quantify the levels of VEGFR-2 protein following treatment with a PROTAC degrader.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VEGFR-2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VEGFR-2 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the VEGFR-2 signal to the loading control. Plot the percentage of remaining VEGFR-2 against the PROTAC concentration to generate a dose-response curve.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol can be used to confirm the formation of the VEGFR-2:PROTAC:E3 ligase ternary complex.
Materials:
-
Cell lysate from PROTAC-treated cells
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an epitope tag if the ligase is overexpressed.
-
Protein A/G magnetic beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-VEGFR-2, anti-E3 ligase)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound (determined from the Western blot experiment) and a vehicle control. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against VEGFR-2 and the E3 ligase to confirm the presence of both proteins in the immunoprecipitated complex.
Visualizations
References
- 1. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Compound-Rhein and PROTACs Unleash Potent VEGFR-2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
"PROTAC VEGFR-2 degrader-1" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "PROTAC VEGFR-2 degrader-1". The information is designed to address common challenges related to the solubility and stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a proteolysis-targeting chimera designed to induce the degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is a large and likely hydrophobic molecule with the following properties:
| Property | Value |
| Molecular Formula | C₅₂H₆₁N₉O₆S |
| Molecular Weight | 940.16 g/mol |
| VEGFR-2 Inhibition (IC₅₀) | > 1 µM[1][2] |
| Anti-proliferative Activity (EA.hy926 cells, IC₅₀) | > 100 µM[1][2] |
This data indicates that the primary mode of action is protein degradation rather than direct enzyme inhibition.
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
A2: Due to its high molecular weight and likely hydrophobic nature, this compound may have poor aqueous solubility. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo studies, a formulation containing co-solvents like PEG300, Tween-80, and saline may be necessary to achieve a clear solution.
Q3: My experimental results are inconsistent. Could this be a stability issue?
A3: Yes, inconsistency in experimental outcomes can be a sign of compound instability. PROTACs can be susceptible to degradation in various experimental conditions. It is crucial to assess the stability of this compound in your specific assay buffers and biological matrices (e.g., cell culture media, plasma, or microsomes).
Q4: What is the expected outcome of a successful experiment with this compound?
A4: A successful experiment should demonstrate a dose-dependent reduction in the total protein levels of VEGFR-2. This is typically assessed by Western blotting or other quantitative protein analysis methods. The goal is to achieve a significant degradation of the target protein at concentrations where the compound itself shows minimal off-target effects.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The final concentration of the PROTAC exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low. | - Increase the final percentage of DMSO in your aqueous buffer (typically up to 0.5% is well-tolerated by most cells).- Use a fresh, high-quality (anhydrous) DMSO for your stock solution.- Prepare the final dilution in a pre-warmed buffer and vortex immediately.- Consider using a surfactant like Tween-80 (at a low concentration, e.g., 0.01%) in your final buffer. |
| The compound appears to be "oiling out" of the solution. | The compound is highly hydrophobic and is phase-separating from the aqueous medium. | - Explore the use of co-solvents such as PEG300 or ethanol in your formulation.- For cellular assays, ensure the compound is fully dissolved in the vehicle before adding to the cell culture medium. |
Issue 2: Lack of VEGFR-2 Degradation
| Symptom | Possible Cause | Troubleshooting Step |
| No reduction in VEGFR-2 protein levels is observed by Western blot. | - The compound is not cell-permeable.- The incubation time is too short.- The concentration range is not optimal.- The compound has degraded in the cell culture medium. | - Perform a cellular thermal shift assay (CETSA) to confirm target engagement.- Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal degradation time.- Test a broader range of concentrations, including higher concentrations if no toxicity is observed.- Assess the stability of the compound in the cell culture medium over the incubation period. |
| The "Hook Effect" is observed, where degradation is seen at lower concentrations but is less efficient at higher concentrations. | At high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex. | - Perform a more detailed dose-response curve with more data points at the lower concentration range to accurately determine the DC₅₀ (concentration for 50% degradation). |
Issue 3: Compound Instability
| Symptom | Possible Cause | Troubleshooting Step |
| Loss of activity of the stock solution over time. | The compound is unstable in the storage solvent or conditions. | - Store the DMSO stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect the stock solution from light. |
| Rapid loss of compound in in vitro assays. | The compound is metabolically unstable in the presence of cellular enzymes, plasma, or liver microsomes. | - Perform in vitro stability assays (plasma and microsomal stability) to determine the compound's half-life.- If metabolic instability is confirmed, consider adding metabolic inhibitors to your in vitro system (if appropriate for the experimental question) or redesigning the PROTAC to block metabolic hotspots. |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment (Kinetic Method)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add 2 µL of each DMSO concentration to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This will result in a 2% DMSO concentration.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Analyze the samples by UV-Vis spectrophotometry or HPLC to determine the concentration of the compound that remains in solution. The highest concentration that does not show precipitation is considered the kinetic aqueous solubility.
Protocol 2: In Vitro Microsomal Stability Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Liver microsomes (e.g., human, mouse, or rat at 0.5 mg/mL final concentration).
-
NADPH regenerating system (to initiate the metabolic reaction).
-
Phosphate buffer (pH 7.4).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point. The half-life (t₁/₂) can then be calculated from the degradation curve.
Protocol 3: In Vitro Plasma Stability Assay
-
Compound Incubation: Add this compound to plasma (e.g., human, mouse, or rat) to a final concentration of 1 µM.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching and Protein Precipitation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Preparation: Centrifuge the samples to remove precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound. Calculate the half-life from the rate of disappearance.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Simplified VEGFR-2 Signaling Pathway.
Caption: Troubleshooting workflow for PROTAC experiments.
References
"PROTAC VEGFR-2 degrader-1" toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC VEGFR-2 degrader-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
This compound is designed to induce the degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This leads to a reduction in the total cellular levels of VEGFR-2 protein. The expected downstream effects include the inhibition of angiogenesis-related processes such as endothelial cell proliferation, migration, and survival.[1][2][3]
Q2: At what concentration should I use this compound?
The optimal concentration of a PROTAC can be cell-type dependent and should be determined empirically through a dose-response experiment. For this compound, it has been noted to have low anti-proliferative activity against EA.hy926 cells, with an IC50 greater than 100 μM.[4][5] A good starting point for a dose-response experiment would be to test a range of concentrations from nanomolar to micromolar.
Q3: What are the appropriate negative controls for my experiment?
To ensure that the observed effects are due to the specific degradation of VEGFR-2 by the PROTAC, several negative controls are essential:
-
Inactive Epimer/Stereoisomer: An ideal negative control is a stereoisomer of the PROTAC that cannot bind to the E3 ligase or the target protein.
-
Parent Small Molecule Inhibitor: The small molecule that binds to VEGFR-2 but does not induce its degradation can help differentiate between the effects of inhibition and degradation.
-
E3 Ligase Ligand Alone: The small molecule that binds to the E3 ligase (e.g., pomalidomide for Cereblon, or a VHL ligand) should be tested to control for any off-target effects of E3 ligase engagement.[6]
-
Vehicle Control: Typically DMSO, to control for any effects of the solvent.
Q4: How quickly can I expect to see VEGFR-2 degradation?
The kinetics of PROTAC-mediated degradation can vary depending on the specific PROTAC, the target protein's turnover rate, and the cell type.[7] It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low VEGFR-2 degradation observed. | Suboptimal PROTAC concentration: The concentration may be too low, or you may be observing the "hook effect" where very high concentrations can inhibit the formation of the ternary complex.[8] | Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation. |
| Incorrect treatment duration: The time point of analysis may be too early or too late. | Conduct a time-course experiment to determine the optimal degradation time. | |
| Low E3 ligase expression: The cell line used may have low expression of the E3 ligase recruited by the PROTAC. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. Consider using a different cell line with higher E3 ligase expression. | |
| Cell permeability issues: The PROTAC may not be efficiently entering the cells.[8] | Although less common with optimized PROTACs, you can assess cell permeability using specialized assays if this is suspected. | |
| High cell toxicity or unexpected off-target effects. | Off-target protein degradation: The PROTAC may be degrading proteins other than VEGFR-2. | Perform proteomics studies to identify potential off-target proteins. Compare the phenotype to that of a known VEGFR-2 inhibitor. |
| Toxicity of the E3 ligase ligand or VEGFR-2 binder: The individual components of the PROTAC may have inherent toxicity at the concentrations used. | Test the toxicity of the parent VEGFR-2 binder and the E3 ligase ligand separately. | |
| General cell culture issues: Contamination or poor cell health can lead to unexpected results.[9] | Ensure proper aseptic technique and that cells are healthy and within a suitable passage number range. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Changes in cell density, passage number, or media components can affect PROTAC activity. | Standardize all cell culture parameters, including seeding density and passage number. |
| PROTAC stability: The PROTAC may be unstable in your culture medium. | Prepare fresh stock solutions of the PROTAC for each experiment. |
Quantitative Data Summary
| Compound | Cell Line | Assay | Result | Reference |
| This compound | EA.hy926 | VEGFR-2 Inhibition | IC50 > 1 µM | [10][4][5] |
| This compound | EA.hy926 | Anti-proliferative activity | IC50 > 100 µM | [10][4][5] |
| PROTAC P7 | HGC-27 | VEGFR-2 Degradation | DC50: 0.084 ± 0.04 µM, Dmax: 73.7% | [11][12] |
| PROTAC P7 | HUVEC | VEGFR-2 Degradation | DC50: 0.51 ± 0.10 µM, Dmax: 76.6% | [11] |
| PROTAC P7 | HUVEC, HEK293T, GES-1 | Toxicity | Less toxic to normal cells | [11] |
Experimental Protocols
Western Blot for VEGFR-2 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound, a negative control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against VEGFR-2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). The next day, wash the membrane and incubate with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent and imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of VEGFR-2 degradation relative to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: VEGFR-2 signaling pathway and point of intervention.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"PROTAC VEGFR-2 degrader-1" inconsistent results between experiments
Welcome to the technical support center for PROTAC VEGFR-2 degrader-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experimental inconsistencies and provide clear guidance for using this product effectively.
Troubleshooting Guide
Inconsistent results can arise from a variety of factors in PROTAC-based experiments. This guide addresses the most common issues encountered with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No VEGFR-2 Degradation | Suboptimal Concentration: The concentration of the degrader may be too low to form a stable ternary complex, or so high that it induces the "hook effect".[1][2] | Action: Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50). |
| Incorrect Timepoint: Degradation is a dynamic process. The selected timepoint may be too early to observe degradation or so late that the cell has re-synthesized the protein.[2][3] | Action: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal concentration to identify the time of maximum degradation. | |
| Low E3 Ligase Expression: The cell line used may have low endogenous expression of the E3 ligase recruited by the PROTAC. | Action: Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. Select a cell line with robust expression. | |
| Poor Cell Permeability: As a relatively large molecule, the PROTAC may have inefficient cell penetration.[4] | Action: If direct permeability assays (e.g., Caco-2) are not feasible, use positive control compounds known to work in your cell system to ensure assay validity.[5][6] | |
| 2. High Variability Between Replicates | Inconsistent Cell Health/Density: Variations in cell confluency, passage number, or health can significantly impact experimental outcomes. | Action: Standardize cell culture procedures. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells from a similar low passage number for all experiments. |
| Technical Inconsistency: Pipetting errors, uneven cell treatment, or inconsistencies in the Western blot procedure (e.g., protein loading, transfer efficiency) can introduce significant variability. | Action: Use calibrated pipettes and ensure homogeneous mixing of the degrader in the media before application. For Western blotting, ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and always normalize to a loading control (e.g., GAPDH, β-Actin). | |
| 3. "Hook Effect" Observed | Excess PROTAC Concentration: At high concentrations, the PROTAC can form binary complexes (PROTAC-VEGFR-2 or PROTAC-E3 ligase) that do not lead to degradation, reducing overall efficiency.[1][7] | Action: This is an inherent property of many PROTACs. Operate within the optimal concentration window identified in your dose-response curve. The bell-shaped curve is confirmation of the PROTAC's mechanism of action.[7] |
| 4. Degradation Without Functional Effect | Incomplete Degradation: Residual VEGFR-2 levels may be sufficient to maintain downstream signaling and cell viability. | Action: Quantify the maximal degradation (Dmax). If Dmax is low, consider optimizing treatment duration or exploring more sensitive cell lines. |
| Signaling Pathway Redundancy: Cells may compensate for the loss of VEGFR-2 by activating alternative survival pathways. | Action: Investigate key compensatory signaling pathways. Combine the degrader with inhibitors of parallel pathways to assess for synergistic effects. | |
| 5. Degradation Not Rescued by Inhibitors | Non-Proteasomal Degradation: The observed protein loss might be due to mechanisms other than the ubiquitin-proteasome system (UPS), such as lysosomal degradation or transcriptional downregulation. | Action: To confirm UPS-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) before adding the degrader.[3] Degradation should be blocked or significantly reduced. |
| Off-Target Effects: The compound could be causing non-specific protein degradation or cellular toxicity. | Action: Perform a competitive blocking experiment. Pre-treat cells with a high concentration of a ligand that binds the E3 ligase (e.g., pomalidomide for CRBN) to prevent PROTAC engagement.[3] This should rescue VEGFR-2 degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound? A: We recommend starting with a broad dose-response curve, typically from 1 nM to 10 µM, to empirically determine the optimal concentration range and identify the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) in your specific cell model.
Q2: Which E3 ligase does this compound recruit, and what is the appropriate control? A: this compound is designed to recruit the von Hippel-Lindau (VHL) E3 ligase. For a competitive inhibition control, you can pre-incubate your cells with a VHL ligand to saturate the E3 ligase, which should prevent the PROTAC from inducing degradation.
Q3: How do I confirm that the degradation is occurring via the intended ubiquitin-proteasome pathway? A: To confirm the mechanism of action, you should perform co-treatment experiments. Pre-treating the cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) prior to adding the PROTAC should prevent the degradation of VEGFR-2. This demonstrates that the protein loss is dependent on proteasome activity.[3]
Q4: In which cell lines is this compound expected to be active? A: Activity is dependent on the expression levels of both VEGFR-2 and the VHL E3 ligase. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or cell lines like EA.hy926, are common models.[8][9] We recommend characterizing the endogenous protein levels in your chosen cell line by Western blot before beginning degradation experiments.
Q5: Why does this compound show low anti-proliferative activity on its own? A: Unlike traditional inhibitors, the primary function of a PROTAC is to induce degradation, not to block enzymatic activity.[8][10] Therefore, it is expected to have a high IC50 for kinase inhibition. The biological effect (e.g., anti-proliferative activity) is a downstream consequence of the protein's removal and may require sustained degradation over time.
Signaling Pathway and Experimental Workflow
To better visualize the experimental logic and biological context, refer to the diagrams below.
Caption: VEGFR-2 signaling pathways and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting and validating this compound activity.
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Degradation
-
Cell Seeding: Plate cells (e.g., HUVECs) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and replace it with the treatment medium. For controls, include a vehicle-only (e.g., 0.1% DMSO) well.
-
Incubation: Incubate the cells for the desired time period (e.g., 16 hours) at 37°C and 5% CO2.
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample (load 20-30 µg per lane) and run on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against total VEGFR-2 (at manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
To confirm equal loading, probe the same membrane for a loading control protein (e.g., GAPDH or β-Actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing the VEGFR-2 signal to the loading control.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control) in triplicate.
-
Incubation: Incubate the plate for a period relevant to the expected functional outcome (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Blank-subtract the absorbance values. Normalize the results to the vehicle-treated control wells (set to 100% viability) and plot the results to determine the effect on cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted protein degradation | Revvity [revvity.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting "PROTAC VEGFR-2 degrader-1" delivery to target cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC VEGFR-2 degrader-1. The information is designed to help address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5][6] The degrader simultaneously binds to VEGFR-2 and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity induces the E3 ligase to tag VEGFR-2 with ubiquitin, marking it for degradation by the proteasome.[6][7] This event-driven mechanism allows a single PROTAC molecule to catalytically induce the degradation of multiple target proteins.[6][7]
Q2: What are the key components of this compound?
A2: Like other PROTACs, this compound consists of three main components:
-
A warhead that binds to the target protein, VEGFR-2.
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.[6][8][9]
The specific warhead and E3 ligase ligand for "this compound" determine its specificity and efficiency. The linker's length and composition are also critical for optimal ternary complex formation and subsequent degradation.[9][10]
Q3: What is the expected outcome of successful this compound delivery?
A3: Successful delivery and activity of this compound should result in a quantifiable reduction in the total cellular levels of VEGFR-2 protein. This can be observed through techniques like Western blotting or mass spectrometry.[11][12] As VEGFR-2 is a key mediator of angiogenesis, its degradation is expected to inhibit downstream signaling pathways related to cell proliferation, migration, and survival in VEGFR-2-dependent cell lines.[13][14][15][16][17]
Q4: What are some potential reasons for suboptimal performance of this compound?
A4: Suboptimal performance can arise from various factors, including:
-
Poor cell permeability: Due to their larger size and physicochemical properties, PROTACs can have difficulty crossing the cell membrane.[5][18][19][20][21]
-
Low aqueous solubility: This can hinder effective administration and reduce the concentration of the PROTAC available to the cells.[5][18][19]
-
The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-VEGFR-2 or PROTAC-E3 ligase) can predominate over the productive ternary complex, leading to reduced degradation.[5][22][23][24]
-
Cell line-specific factors: The expression levels of the target E3 ligase and other cellular components can vary between cell lines, impacting PROTAC efficiency.[25]
-
Metabolic instability: The PROTAC molecule may be metabolized by the cells, reducing its effective concentration.[26]
Troubleshooting Guides
Problem 1: No or low degradation of VEGFR-2 observed.
This is a common issue that can stem from several points in the experimental workflow. The following troubleshooting steps can help identify the root cause.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrr.com [ijcrr.com]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. portlandpress.com [portlandpress.com]
- 21. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 22. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Head-to-Head Efficacy Comparison: PROTAC VEGFR-2 Degrader-1 vs. PROTAC VEGFR-2 Degrader-2
In the landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers in oncology and angiogenesis, the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) presents a compelling therapeutic strategy. This guide provides a detailed comparison of two specific VEGFR-2 targeting PROTACs: "PROTAC VEGFR-2 degrader-1" (also referred to as PROTAC-1) and "PROTAC VEGFR-2 degrader-2" (also referred to as PROTAC-4), with supporting data sourced from the primary literature.
Performance Overview
Both this compound and PROTAC VEGFR-2 degrader-2 are heterobifunctional molecules designed to induce the degradation of VEGFR-2. Their primary mechanism of action is not to inhibit the receptor's kinase activity directly, but to recruit it to the E3 ubiquitin ligase machinery for subsequent proteasomal degradation. This is reflected in their high IC50 values for VEGFR-2 inhibition. The key differentiator in their efficacy lies in their ability to induce degradation of the target protein.
| Parameter | This compound (PROTAC-1) | PROTAC VEGFR-2 degrader-2 (PROTAC-4) | Reference |
| VEGFR-2 Inhibition (IC50) | > 1 µM | > 1 µM | [1] |
| Anti-proliferative Activity (IC50 in EA.hy926 cells) | > 100 µM | > 100 µM | [1] |
| VEGFR-2 Degradation | Data not available in the primary source | Capable of reducing VEGFR-2 protein levels in EA.hy926 cells | [1] |
Note: While the primary research article by Shan et al. mentions the synthesis and evaluation of a series of PROTACs, specific quantitative degradation data (e.g., DC50 and Dmax) for PROTAC-1 and PROTAC-4 were not explicitly detailed in the available text. The study confirms that PROTACs were developed that could reduce VEGFR-2 levels.
Signaling Pathway and Experimental Workflow
To understand the context of these PROTACs, it is essential to visualize the VEGFR-2 signaling pathway they aim to disrupt and the typical workflow for their evaluation.
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
The evaluation of these PROTACs typically follows a structured experimental workflow to determine their efficacy and mechanism of action.
Caption: Experimental workflow for comparing PROTAC efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and PROTAC VEGFR-2 degrader-2.
Cell Culture
-
Cell Line: Human umbilical vein endothelial cell line EA.hy926.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot for VEGFR-2 Degradation
-
Cell Seeding: EA.hy926 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of "this compound" or "PROTAC VEGFR-2 degrader-2" for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) was also included.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with a primary antibody against VEGFR-2 overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) was also used.
-
The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software.
MTT Assay for Cell Viability
-
Cell Seeding: EA.hy926 cells were seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and cultured overnight.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of the PROTACs. A vehicle control was also included.
-
Incubation: The plate was incubated for the desired treatment period (e.g., 24 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently shaken for 10 minutes.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value was calculated from the dose-response curve.
Conclusion
Based on the available data, both "this compound" and "PROTAC VEGFR-2 degrader-2" are designed as VEGFR-2 degraders with minimal direct inhibitory activity. While the primary literature confirms the potential of this series of compounds to reduce VEGFR-2 protein levels, a direct quantitative comparison of the degradation efficiency (DC50, Dmax) between PROTAC-1 and PROTAC-4 is not publicly available. For researchers considering these compounds, it is recommended to perform a head-to-head Western blot analysis following the protocol outlined above to determine their relative degradation potencies in the specific cellular context of interest.
References
A Comparative Guide to VEGFR-2 Targeting: PROTAC Degradation vs. Kinase Inhibition
This guide provides a detailed comparison between two distinct strategies for targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): targeted protein degradation using a Proteolysis Targeting Chimera (PROTAC) and direct enzymatic inhibition with the multi-kinase inhibitor, sunitinib. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanistic differences and comparative efficacy of these two modalities.
Introduction to VEGFR-2 Targeting
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[1] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-MAPK and PI3K-Akt pathways.[2][3][4] These pathways are crucial for endothelial cell proliferation, migration, and survival.[1] In oncology, aberrant angiogenesis is a hallmark of tumor growth, making VEGFR-2 a prime therapeutic target.
Traditional therapy has focused on small molecule tyrosine kinase inhibitors (TKIs) like sunitinib, which block the receptor's enzymatic activity. A newer approach, targeted protein degradation using PROTACs, aims to eliminate the entire receptor protein from the cell. This guide compares "PROTAC VEGFR-2 degrader-1," a molecule designed for this purpose, with the established TKI, sunitinib.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between sunitinib and a VEGFR-2 PROTAC lies in their mechanism of action. Sunitinib functions as an antagonist, while the PROTAC acts as an event-driven, catalytic degrader.
Sunitinib: As a multi-targeted TKI, sunitinib competes with ATP for binding to the kinase domain of VEGFR-2, PDGFR, c-Kit, and other receptors.[5][6][7][8] This reversible binding prevents receptor autophosphorylation, thereby blocking downstream signaling and inhibiting angiogenesis and tumor cell proliferation.[7]
PROTAC VEGFR-2 Degrader: A PROTAC is a heterobifunctional molecule with two key domains connected by a linker: one binds to the target protein (VEGFR-2), and the other recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[9] This proximity induces the formation of a ternary complex (VEGFR-2–PROTAC–E3 Ligase), leading to the ubiquitination of VEGFR-2.[9][10] The poly-ubiquitin tag marks the receptor for recognition and destruction by the cell's proteasome. After degradation, the PROTAC is released and can catalytically induce the degradation of another target protein molecule.
Comparative Performance Data
While both molecules aim to abrogate VEGFR-2 signaling, their quantitative performance metrics are different. Sunitinib is measured by its inhibitory concentration (IC50), while PROTACs are primarily characterized by their degradation concentration (DC50) and maximum degradation level (Dmax).
"this compound" is reported to have weak inhibitory and anti-proliferative activity (VEGFR-2 IC50 > 1 µM; EA.hy926 cell IC50 > 100 µM), indicating its primary mode of action is not inhibition but degradation.[3][7][11] To provide a meaningful comparison of degradation efficacy, data for a well-characterized VEGFR-2 PROTAC, P7 , is presented below as a representative example.[8]
| Parameter | This compound | Representative PROTAC (P7) | Sunitinib |
| Primary Mechanism | Protein Degradation | Protein Degradation | Kinase Inhibition |
| Target(s) | VEGFR-2 | VEGFR-2 | VEGFRs, PDGFRs, c-Kit, FLT3, etc.[5][6] |
| Biochemical IC50 (VEGFR-2) | > 1000 nM[3][7] | Not Reported | ~80 nM[5] |
| Cellular p-VEGFR-2 IC50 | Not Reported | Not Reported | ~10 nM[5] |
| Degradation DC50 (VEGFR-2) | Data not available | 0.084 µM (HGC-27 cells)[8]0.51 µM (HUVEC cells)[8] | Not Applicable |
| Max Degradation (Dmax) | Data not available | 73.7% (HGC-27 cells)[8]76.6% (HUVEC cells)[8] | Not Applicable |
| Anti-proliferative IC50 | > 100 µM (EA.hy926 cells)[3][7] | Not Reported | ~40 nM (HUVEC cells)[5] |
Impact on Downstream Signaling
Both sunitinib and VEGFR-2 degraders ultimately aim to shut down the pro-angiogenic signals mediated by the receptor. Sunitinib achieves this by preventing the phosphorylation that initiates the cascade. In contrast, a degrader removes the entire receptor scaffold, preventing any signal transduction, regardless of kinase activity. This can be advantageous in overcoming resistance mutations in the kinase domain and eliminates any non-catalytic scaffolding functions of the receptor.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Discovery of novel anti-angiogenesis agents. Part 11: Development of PROTACs based on active molecules with potency of promoting vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTACs | DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
A Head-to-Head Battle for VEGFR-2 Supremacy: PROTAC Degrader vs. Axitinib
A Comparative Guide for Researchers in Oncology and Drug Discovery
In the landscape of anti-angiogenic cancer therapies, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. While small molecule tyrosine kinase inhibitors (TKIs) like axitinib have been a mainstay, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), is emerging as a powerful alternative. This guide provides an objective comparison of a PROTAC VEGFR-2 degrader against the established TKI, axitinib, focusing on their distinct mechanisms of action and their impact on VEGFR-2 signaling.
Executive Summary
This guide delves into a comparative analysis of two distinct strategies to neutralize VEGFR-2: inhibition via axitinib and degradation via a PROTAC. Axitinib, a potent ATP-competitive inhibitor, effectively blocks the kinase activity of VEGFR-1, -2, and -3, thereby shutting down downstream signaling pathways that drive angiogenesis.[1][2] In contrast, a PROTAC VEGFR-2 degrader operates via an event-driven mechanism, hijacking the cell's ubiquitin-proteasome system to induce the complete degradation of the VEGFR-2 protein. This fundamental difference in their mechanism of action leads to distinct biological consequences and potential therapeutic advantages.
Mechanism of Action: Inhibition vs. Degradation
Axitinib functions by reversibly binding to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the autophosphorylation necessary for receptor activation and subsequent signal transduction.[1] This leads to a blockade of downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR cascades, ultimately inhibiting endothelial cell proliferation, migration, and survival.
A PROTAC VEGFR-2 degrader, on the other hand, is a heterobifunctional molecule. One end binds to VEGFR-2, while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the poly-ubiquitination of VEGFR-2, marking it for destruction by the 26S proteasome. This catalytic process results in the elimination of the entire receptor protein, not just the inhibition of its enzymatic activity.
Below are diagrams illustrating the VEGFR-2 signaling pathway and a comparison of the mechanisms of action for axitinib and a PROTAC VEGFR-2 degrader.
Caption: VEGFR-2 Signaling Pathway.
Caption: Axitinib vs. PROTAC Mechanism.
Performance Data: A Comparative Overview
Table 1: Performance of a PROTAC VEGFR-2 Degrader (Compound P7)
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | HGC-27 | 0.084 ± 0.04 µM | [3] |
| HUVEC | 0.51 ± 0.10 µM | [3] | |
| Dₘₐₓ (Maximum Degradation) | HGC-27 | 73.7% | [3] |
| HUVEC | 76.6% | [3] | |
| IC₅₀ (VEGFR-2 Inhibition) | Not specified | > 1 µM | [4] |
| IC₅₀ (Cell Proliferation) | EA.hy926 | > 100 µM | [4] |
The specific PROTAC referred to as "PROTAC VEGFR-2 degrader-1" shows minimal VEGFR-2 inhibition (IC₅₀ > 1 µM) and low anti-proliferative activity (IC₅₀ > 100 µM) in EA.hy926 cells, which is consistent with its primary mechanism as a degrader rather than an inhibitor.[4]
Table 2: Performance of Axitinib
| Parameter | Target/Assay | Value | Reference(s) |
| IC₅₀ (Kinase Inhibition) | VEGFR-1 | 0.1 nM | [2][5] |
| VEGFR-2 | 0.2 - 7.3 nM | [2][5] | |
| VEGFR-3 | 0.1 - 0.3 nM | [2][5] | |
| IC₅₀ (Cell Proliferation) | HUVECs | ~0.3 µM | [6] |
| MGG4 GSCs | 2.1 µM | [6] | |
| MGG8 GSCs | 0.06 µM | [6] |
Experimental Protocols
Western Blot for VEGFR-2 and Phospho-VEGFR-2
This protocol is essential for assessing the degradation of total VEGFR-2 by a PROTAC and the inhibition of VEGFR-2 phosphorylation by axitinib.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total VEGFR-2 and phospho-VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (PROTAC VEGFR-2 degrader or axitinib) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, and the test compound (axitinib or PROTAC).
-
Enzyme Addition: Add purified recombinant VEGFR-2 kinase to initiate the reaction.
-
ATP Addition: Add ATP to the wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining in the well (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value for the inhibitor.
Conclusion
The comparison between PROTAC VEGFR-2 degraders and axitinib highlights a paradigm shift in targeting VEGFR-2. While axitinib offers potent, reversible inhibition of the VEGFR kinase family, PROTACs provide an alternative strategy of complete protein elimination. The catalytic nature of PROTACs may offer advantages in overcoming resistance mechanisms associated with kinase inhibitors and could potentially lead to more sustained target inhibition. However, the development of PROTACs is still in its early stages, with challenges in optimizing properties such as cell permeability and oral bioavailability. For researchers and drug developers, the choice between these two modalities will depend on the specific therapeutic context, the desired pharmacological profile, and the potential for combination therapies. The data and protocols presented in this guide offer a foundational resource for the continued investigation and comparison of these promising anti-angiogenic agents.
References
- 1. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Receptor Downregulation: PROTAC VEGFR-2 Degrader-1 vs. Anti-VEGFR2 Antibody
In the landscape of targeted cancer therapy, the vascular endothelial growth factor receptor 2 (VEGFR-2) stands out as a pivotal player in tumor angiogenesis. Consequently, strategies to diminish its signaling have become a cornerstone of oncological research. This guide provides a detailed comparison of two distinct therapeutic modalities aimed at downregulating VEGFR-2: the novel PROTAC (Proteolysis Targeting Chimera) VEGFR-2 degrader-1 and established anti-VEGFR2 antibodies. We delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for researchers in drug development.
At their core, these two approaches achieve receptor downregulation through fundamentally different mechanisms. Anti-VEGFR2 antibodies, such as ramucirumab, primarily function by binding to the extracellular domain of the receptor, thereby blocking the binding of its ligand, VEGF. This inhibition of ligand-receptor interaction prevents receptor dimerization and subsequent activation of downstream signaling pathways. While this can lead to receptor internalization and eventual degradation, the primary mode of action is inhibitory.
In contrast, PROTAC VEGFR-2 degrader-1 operates on a catalytic principle of induced protein degradation. This bifunctional molecule simultaneously binds to VEGFR-2 and an E3 ubiquitin ligase. This proximity facilitates the tagging of VEGFR-2 with ubiquitin, marking it for destruction by the proteasome. This process of targeted degradation removes the entire receptor from the cell, offering a potentially more complete and sustained downregulation compared to antibody-mediated inhibition.
Quantitative Comparison of Efficacy
To provide a clear overview of the performance of these two classes of molecules, the following tables summarize key quantitative data from preclinical studies. It is important to note that a direct head-to-head comparison in the same experimental setting is often unavailable in the current literature. Therefore, the data presented here is compiled from various studies and should be interpreted with consideration of the different cell lines and experimental conditions used.
| PROTAC Name | Cell Line | DC50 (Degradation) | Dmax (Maximum Degradation) | Reference |
| P7 | HGC-27 (Gastric Cancer) | 0.084 ± 0.04 µM | 73.7% | [1][2] |
| P7 | HUVEC (Endothelial) | 0.51 ± 0.10 µM | 76.6% | [1][2] |
Table 1: Degradation Efficiency of VEGFR-2 PROTACs. DC50 represents the concentration required to achieve 50% of the maximum degradation, and Dmax indicates the maximum percentage of receptor degradation observed.
| Agent | Cell Line | IC50 (Proliferation/Viability) | Reference |
| PROTACs | |||
| This compound | EA.hy926 (Endothelial) | > 100 µM | [3][4][5] |
| D9 (rhein-based PROTAC) | A549 (Lung Cancer) | 5.88 ± 0.50 µM | [6] |
| Anti-VEGFR2 Antibodies/Inhibitors | |||
| Ramucirumab | HUVEC (Endothelial) | IC50 curve generated | [7] |
| Ramucirumab | SNU-5 (Gastric Cancer) | IC50 curve generated | [7] |
| Ramucirumab | MKN-45 (Gastric Cancer) | IC50 curve generated | [7] |
| Ramucirumab | AGS, NCI-N87, HGC-27, KATO III (Gastric Cancer) | 100 µg/ml showed significant inhibition | [8] |
| Anti-VEGFR2-AF | HUVEC (Endothelial) | Suppressed VEGF-A-induced proliferation | [9] |
| Cedrol | HUVEC (Endothelial) | Significantly inhibited VEGF-induced proliferation | [10] |
Table 2: Anti-proliferative Activity of PROTACs and Anti-VEGFR2 Agents. IC50 represents the concentration required to inhibit cell proliferation or viability by 50%.
| Agent | Assay | IC50 (Inhibition) | Reference |
| Anti-VEGFR2 Antibodies/Inhibitors | |||
| 33C3 (Antibody) | VEGF-A induced VEGFR-2 phosphorylation | 99 ± 3 ng/mL | [11] |
| Ramucirumab | Inhibition of VEGF-A binding to VEGFR2 | 1.42 nM | [9] |
| Anti-VEGFR2-AF (Antibody) | Inhibition of VEGF-A binding to VEGFR2 | 0.88 nM | [9] |
| Sunitinib (Small Molecule Inhibitor) | VEGF-dependent VEGFR2 phosphorylation | 10 nM | [1] |
| Cediranib (Small Molecule Inhibitor) | VEGF-A-stimulated VEGFR-1 activation | 1.2 nmol/L | [12] |
Table 3: Inhibitory Activity of Anti-VEGFR2 Agents on Receptor Function. This table highlights the concentration at which these agents inhibit key functions of the VEGFR-2 signaling pathway.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of this compound and anti-VEGFR2 antibodies, as well as the downstream signaling cascade they impact.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Biomarker analyses in REGARD gastric/GEJ carcinoma patients treated with VEGFR2-targeted antibody ramucirumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of VEGFR-2 Expression in Lung Cancer with 64Cu-Labeled Ramucirumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimurine Vegf Receptor 2 Vegfr2 Antibody Dc101 | ImClone Inc | Bioz [bioz.com]
- 6. Effect of ramucirumab plus paclitaxel in advanced gastric cancer according to the status of programmed cell death-ligand 1 (PD-L1) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonist antibodies to vascular endothelial growth factor receptor 2 (VEGFR-2) as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel human Ab against vascular endothelial growth factor receptor 2 shows therapeutic potential for leukemia and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-VEGF Receptor 2 Antibody [DC101] (A250834) | Antibodies.com [antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted inhibition of VEGF Receptor-2: An update on Ramucirumab - PMC [pmc.ncbi.nlm.nih.gov]
Validating PROTAC VEGFR-2 Degrader-1 Specificity Through Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "PROTAC VEGFR-2 degrader-1," a novel proteolysis-targeting chimera, against established kinase inhibitors. By examining its kinase specificity profile and degradation performance, we validate its mechanism of action and highlight its potential advantages over traditional therapeutic approaches.
Introduction to PROTAC Technology and VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Traditional cancer therapies have focused on inhibiting the kinase activity of VEGFR-2 using small molecules. However, a novel therapeutic modality, Proteolysis-Targeting Chimeras (PROTACs), offers an alternative approach.
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[1] They consist of three parts: a ligand that binds to the target protein (e.g., VEGFR-2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome, effectively removing it from the cell rather than just inhibiting its function.[2] This guide focuses on "this compound" and evaluates its specificity through comprehensive kinase profiling.
Mechanism of Action: Degradation vs. Inhibition
Unlike traditional inhibitors that occupy a kinase's active site to block its function, PROTACs physically eliminate the target protein. This catalytic mechanism means a single PROTAC molecule can induce the degradation of multiple target proteins, potentially leading to a more profound and durable biological effect at lower doses.
Comparative Kinase Specificity Profiles
A key challenge with kinase inhibitors is off-target activity, which can lead to undesirable side effects. Kinase profiling is used to assess the selectivity of a compound by screening it against a broad panel of kinases. Here, we compare the kinase interaction profile of this compound with multi-kinase inhibitors Sorafenib and Sunitinib.
While the specific kinase screening data for this compound is not publicly available, this table illustrates the expected high selectivity of a well-designed PROTAC compared to multi-kinase inhibitors. The data for Sorafenib and Sunitinib is based on published literature.[3][4][5][6]
| Kinase Target | This compound (Illustrative) | Sorafenib | Sunitinib |
| VEGFR-1 (FLT1) | Low Interaction | High | High |
| VEGFR-2 (KDR) | High (Binding for Degradation) | High | High |
| VEGFR-3 (FLT4) | Low Interaction | High | High |
| PDGFR-β | Low Interaction | High | High |
| c-KIT | Low Interaction | High | High |
| RAF-1 | Low Interaction | High | Low Interaction |
| B-RAF | Low Interaction | High | Low Interaction |
| RET | Low Interaction | High | High |
| FLT3 | Low Interaction | High | High |
| Number of Significant Off-Targets | Minimal (Expected) | Multiple | Multiple |
Table 1. Comparative Kinase Specificity. This table highlights the focused activity of a PROTAC versus the broad-spectrum activity of multi-kinase inhibitors. A selective PROTAC is designed to primarily interact with its intended target, minimizing engagement with other kinases.
Performance Metrics: Degradation vs. Inhibition
The efficacy of a PROTAC is measured by its ability to induce degradation, quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation percentage). This contrasts with the IC50 (concentration for 50% inhibition) used for traditional inhibitors.
This compound shows minimal direct inhibition of VEGFR-2, which is characteristic of this class of molecules. Its primary activity is inducing degradation. For comparison, we include data for another published VEGFR-2 PROTAC, P7, and the inhibitors Sorafenib and Sunitinib.
| Compound | Type | Target IC50 (VEGFR-2 Inhibition) | Target DC50 (VEGFR-2 Degradation) | Anti-Proliferative IC50 (HUVEC/EA.hy926 cells) |
| This compound | PROTAC Degrader | > 1,000 nM | Data not available | > 100,000 nM |
| PROTAC P7 | PROTAC Degrader | Not Reported | 84 nM | Data not available |
| Sorafenib | Small Molecule Inhibitor | 90 nM | Not Applicable | Low µM Range |
| Sunitinib | Small Molecule Inhibitor | 80 nM | Not Applicable | Low µM Range |
Table 2. Comparison of Biological Activity. This table demonstrates the different functional outcomes of degraders versus inhibitors. PROTACs are potent degraders (low DC50) but often poor inhibitors (high IC50), distinguishing their mechanism from traditional kinase inhibitors.
Experimental Protocols
A. Kinase Profiling Assay (Radiometric Method)
This protocol describes a general method for assessing compound selectivity against a panel of kinases.
Objective: To determine the inhibitory activity of a test compound against a broad range of protein kinases.
Materials:
-
Test compounds (e.g., this compound, Sorafenib)
-
Kinase panel (e.g., 96-well plates with purified kinases)
-
Substrate specific to each kinase
-
Assay buffer
-
[γ-³³P]-ATP (radiolabeled ATP)
-
2% Phosphoric Acid (Stop Solution)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 10% DMSO.
-
Reaction Setup: In a 96-well plate, mix the non-radioactive ATP solution, the assay buffer containing [γ-³³P]-ATP, the test compound, and the specific enzyme/substrate pair for each kinase being tested.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for kinase-mediated phosphorylation of the substrate.
-
Stopping the Reaction: Terminate the reaction by adding 50 µL of 2% phosphoric acid to each well.
-
Washing: Transfer the reaction mixture to a filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]-ATP is washed away with a saline solution.
-
Detection: Determine the amount of incorporated ³³P in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the residual kinase activity for each compound concentration relative to an untreated control (100% activity). Plot the results to determine IC50 values or percent inhibition at a given concentration.
B. Western Blot for Protein Degradation Analysis
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.
Objective: To determine the DC50 and Dmax of a PROTAC degrader.
Materials:
-
Cell line expressing the target protein (e.g., HUVECs for VEGFR-2)
-
PROTAC degrader
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-VEGFR-2)
-
Primary antibody against a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of concentrations of the PROTAC degrader for a set time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to release cellular proteins.
-
Protein Quantification: Measure the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (VEGFR-2) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody for a loading control protein to normalize the data.
-
Data Analysis: Quantify the band intensity for the target protein relative to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax.
Conclusion
The validation of "this compound" through kinase profiling illustrates the high selectivity inherent in well-designed PROTACs. Unlike multi-kinase inhibitors such as Sorafenib and Sunitinib, which affect a broad range of kinases, this degrader is engineered to specifically recruit VEGFR-2 for elimination. This targeted degradation mechanism, distinct from simple inhibition, offers the potential for a more potent and selective therapeutic effect with a reduced risk of off-target toxicities. The provided data and protocols serve as a comprehensive guide for researchers to evaluate the specificity and efficacy of this and other novel protein degraders.
References
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
Unveiling the Mechanism: A Guide to PROTAC VEGFR-2 Degrader Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the PROTAC VEGFR-2 degrader-1 and its validation through proteasome inhibitor rescue experiments. We delve into the experimental data and protocols that underpin the targeted degradation of VEGFR-2, a key player in angiogenesis.
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. "this compound" is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels.
The canonical mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (VEGFR-2), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. A crucial experiment to validate this mechanism is the "rescue" experiment, where co-treatment with a proteasome inhibitor prevents the degradation of the target protein, thus confirming the proteasome-dependent activity of the PROTAC.
Performance Comparison: PROTAC VEGFR-2 Degraders
Several PROTACs targeting VEGFR-2 have been developed, each with distinct characteristics. While specific quantitative data for a rescue experiment with "this compound" is not publicly available in full, the underlying principle is demonstrated across different VEGFR-2 PROTACs. The following table summarizes the performance of representative VEGFR-2 PROTACs, including evidence for their proteasome-dependent mechanism.
| PROTAC Degrader | Target | Cell Line | Key Performance Metrics | Proteasome-Dependent Mechanism Evidence |
| This compound | VEGFR-2 | EA.hy926 | Exhibits minimal VEGFR-2 inhibition (IC50 > 1 µM) and low anti-proliferative activity (IC50 > 100 µM), indicating its primary action is degradation rather than inhibition. | Mechanism is inferred to be proteasome-dependent based on the established PROTAC mechanism of action. |
| P7 | VEGFR-2 | HGC-27 (Gastric Cancer) | Potent degradation activity with a DC50 of 0.084 ± 0.04 μM and a Dmax of 73.7%.[1] | Explicitly stated to degrade VEGFR-2 via the ubiquitin-proteasome pathway.[1] |
| D9 (Rhein-based PROTAC) | VEGFR-2 | A549 (Lung Cancer) | Induces time-dependent degradation of VEGFR-2. | Degradation is described as being "contingent upon the proteasome and ubiquitination system". |
Experimental Protocols
To verify the proteasome-dependent degradation of VEGFR-2 by a PROTAC, a rescue experiment is performed. Below is a detailed methodology for a typical Western blot-based rescue experiment.
Protocol: Proteasome Inhibitor Rescue Experiment for VEGFR-2 Degradation
1. Cell Culture and Treatment:
- Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., EA.hy926, HGC-27) in appropriate media until they reach 70-80% confluency.
- Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM epoxomicin) for 1-2 hours. This step is crucial to inhibit the proteasome before the PROTAC is introduced.
- Treat the cells with the VEGFR-2 PROTAC at the desired concentration (e.g., the DC50 concentration) for a specified time course (e.g., 4, 8, 12, 24 hours). Include control groups: vehicle control (e.g., DMSO), PROTAC alone, and proteasome inhibitor alone.
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
- Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal loading for the Western blot.
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for VEGFR-2 overnight at 4°C.
- Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
4. Data Analysis:
- Quantify the band intensities of VEGFR-2 and the loading control using image analysis software (e.g., ImageJ).
- Normalize the VEGFR-2 band intensity to the corresponding loading control band intensity for each sample.
- Compare the normalized VEGFR-2 levels across the different treatment groups. A successful rescue experiment will show a significant reduction in VEGFR-2 levels in the PROTAC-treated group, while the group co-treated with the PROTAC and the proteasome inhibitor will show VEGFR-2 levels similar to the vehicle control.
Visualizing the Pathways and Workflows
To better understand the molecular interactions and experimental design, the following diagrams are provided.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of PROTAC VEGFR-2 degrader-1 on its target protein, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other related receptor tyrosine kinases (RTKs). Proteolysis targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific proteins. Understanding the selectivity profile of these molecules is crucial for their development as safe and effective drugs.
Overview of this compound
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to selectively degrade VEGFR-2. It consists of a ligand that binds to VEGFR-2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of VEGFR-2 by the proteasome.
Comparative Efficacy and Selectivity
The following table summarizes the available data on the degradation of VEGFR-2 and other RTKs by this compound.
| Target Kinase | Cell Line | Concentration | % Degradation (Dmax) | DC50 (µM) | Reference |
| VEGFR-2 | EA.hy926 | 10 µM | ~50% | Not Reported | [1] |
| VEGFR-2 | HUVEC | 1 µM | Not Reported | Not Reported | [1] |
Data on the effect of this compound on other related receptor tyrosine kinases is not available in the primary literature.
Experimental Protocols
The following experimental protocols are based on the methodologies described in the primary literature[1].
Cell Culture
-
EA.hy926 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.
-
All cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of this compound or DMSO as a vehicle control for the indicated time points.
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against VEGFR-2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities were quantified using densitometry software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its activity.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Discussion and Future Directions
The available data indicates that this compound can induce the degradation of VEGFR-2 in endothelial cells. However, a comprehensive assessment of its selectivity profile against other closely related receptor tyrosine kinases is currently lacking in the public domain. To fully evaluate the therapeutic potential of this molecule, further studies are required, including:
-
Kinome-wide selectivity screening: To identify potential off-target kinases that may be degraded by this compound.
-
In vivo efficacy and toxicity studies: To assess the anti-tumor activity and safety profile of the degrader in animal models.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-dependent effects of the molecule.
By addressing these knowledge gaps, a more complete picture of the therapeutic window and potential clinical applications of this compound can be established.
References
A Comparative Guide: PROTAC VEGFR-2 degrader-1 vs. siRNA Knockdown of VEGFR-2
For researchers in oncology and angiogenesis, reducing the cellular levels of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key strategy to inhibit tumor growth and vascularization. This guide provides an objective comparison between two distinct methods for achieving this goal: targeted protein degradation using PROTAC VEGFR-2 degrader-1 and gene silencing via siRNA-mediated knockdown . We will delve into their mechanisms, performance, and experimental considerations, supported by published data.
Mechanism of Action: Degradation vs. Silencing
The fundamental difference between a PROTAC and siRNA lies in the cellular component they target. PROTACs eliminate the final protein product, while siRNAs prevent the protein from being made by targeting its messenger RNA (mRNA) blueprint.
-
PROTAC (PROteolysis TArgeting Chimera): A PROTAC is a heterobifunctional molecule with two key ends: one binds to the target protein (VEGFR-2), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to tag the VEGFR-2 protein with ubiquitin chains, marking it for destruction by the cell's proteasome.[1][2] The PROTAC molecule itself is not degraded and can act catalytically to destroy multiple target protein copies.[3]
-
siRNA (small interfering RNA): An siRNA is a short, double-stranded RNA molecule that utilizes the cell's RNA interference (RNAi) pathway.[4] Once introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA sequence as a guide to find and cleave the complementary VEGFR-2 mRNA sequence.[4] This destruction of the mRNA prevents it from being translated into the VEGFR-2 protein.[5]
Performance Comparison
The efficacy of protein reduction can be measured by different parameters for each technology. For PROTACs, key metrics include DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum degradation percentage). For siRNA, efficacy is typically reported as the percentage of mRNA or protein knockdown at a specific concentration.
| Parameter | PROTAC VEGFR-2 Degrader Technology | siRNA Knockdown of VEGFR-2 |
| Target Molecule | VEGFR-2 Protein | VEGFR-2 mRNA |
| Mechanism | Post-translational: Ubiquitin-Proteasome Degradation | Post-transcriptional: mRNA Cleavage |
| Mode of Action | Catalytic | Stoichiometric (within RISC) |
| Effective Concentration | P7 degrader: DC₅₀: 0.084 µM (HGC-27 cells); 0.51 µM (HUVEC cells)[6][7] | 100 nM: ~57% mRNA knockdown, ~71% protein knockdown[8] |
| Maximum Efficacy | P7 degrader: Dₘₐₓ: ~74% (HGC-27 cells); ~77% (HUVEC cells)[6][7] | 56-63% reduction in gene expression reported in one study[5] |
| Onset of Effect | Rapid protein degradation, often within hours. | Slower onset, requires time for existing protein to be naturally degraded (24-72 hours). |
| Duration of Effect | Can be long-lasting, dependent on PROTAC pharmacokinetics and protein resynthesis rate. | Transient, typically lasting 3-7 days until siRNA is diluted or degraded. |
| Potential Off-Targets | Mechanism-based: Degradation of other proteins due to E3 ligase binder (e.g., zinc-finger proteins) or warhead promiscuity.[9][10] | Sequence-based: miRNA-like silencing of unintended mRNAs with partial seed region complementarity.[4][11][12] |
Note on "this compound": Published data for the specific molecule "this compound" (also called PROTAC-1) primarily characterizes it as having low direct inhibitory activity (IC₅₀ > 1 µM) and low anti-proliferative activity (IC₅₀ > 100 µM in EA.hy926 cells), which is expected for a degrader.[13][14] The quantitative degradation data (DC₅₀, Dₘₐₓ) in the table is from a different, well-characterized VHL-recruiting VEGFR-2 PROTAC (degrader P7) to illustrate the technology's potential.[6][7]
Experimental Protocols & Workflows
The experimental procedures for applying PROTACs and siRNAs differ significantly, primarily in the delivery method.
Protocol 1: VEGFR-2 Degradation via PROTAC
This protocol is a general procedure based on methodologies for characterizing PROTAC degraders.[6][7]
-
Cell Culture: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 6-well plates and grow to 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours) at 37°C and 5% CO₂.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against VEGFR-2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of VEGFR-2 degradation relative to the vehicle control.
-
Protocol 2: VEGFR-2 Knockdown via siRNA
This protocol is a standard procedure for siRNA transfection in mammalian cells.[15][16][17]
-
Cell Culture: One day before transfection, seed cells in 6-well plates so they are 60-80% confluent at the time of transfection.
-
Complex Formation (per well):
-
Tube A: Dilute 50-100 pmol of VEGFR-2 siRNA (and a non-targeting control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a transfection reagent (e.g., 5 µL of Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and fresh culture medium. Swirl the plate gently to mix.
-
Incubation: Incubate cells for 24 to 72 hours at 37°C. The optimal time depends on the protein's half-life and the experimental endpoint.
-
Analysis:
-
For mRNA Analysis (RT-qPCR): After 24-48 hours, harvest cells and extract total RNA using a reagent like TRIzol. Synthesize cDNA and perform quantitative real-time PCR using primers specific for VEGFR-2 and a housekeeping gene (e.g., GAPDH) to determine the relative level of mRNA knockdown.
-
For Protein Analysis (Western Blot): After 48-72 hours, harvest cells and perform protein extraction, quantification, and Western blotting as described in Protocol 1 to confirm the reduction in VEGFR-2 protein levels.
-
VEGFR-2 Signaling Pathway Context
Both technologies aim to disrupt the VEGFR-2 signaling cascade, which is crucial for angiogenesis. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering downstream pathways like PI3K/AKT and MAPK/ERK that promote endothelial cell proliferation, migration, and survival.[18][19] By removing the receptor, both PROTACs and siRNAs effectively block these downstream signals.
Conclusion
Both PROTAC VEGFR-2 degraders and VEGFR-2 siRNAs are powerful tools for reducing target protein levels, but they operate through distinct mechanisms and present different experimental profiles.
-
This compound represents a chemical biology approach that induces rapid, catalytic, and potentially long-lasting degradation of the target protein. This method is ideal for studying the direct consequences of acute protein loss and has a high potential for therapeutic development due to its drug-like properties.
-
siRNA knockdown is a well-established genetic tool for transiently silencing gene expression at the mRNA level. It is highly effective for target validation and for experiments where modulating gene expression, rather than eliminating the protein pool, is the goal. However, its effects are transient, and delivery can be a challenge, particularly in vivo.
The choice between these technologies depends on the specific research question, the desired duration of the effect, and the experimental system. For rapid and sustained elimination of the VEGFR-2 protein itself, a PROTAC degrader is the more direct tool. For transiently inhibiting VEGFR-2 expression at the genetic level, siRNA remains a robust and valuable method.
References
- 1. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A bivalent cyclic RGD–siRNA conjugate enhances the antitumor effect of apatinib via co-inhibiting VEGFR2 in non-small cell lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. siRNA-mediated knockdown of VEGF-A, VEGF-C and VEGFR-3 suppresses the growth and metastasis of mouse bladder carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Heterodimerisation between VEGFR-1 and VEGFR-2 and not the homodimers of VEGFR-1 inhibit VEGFR-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PROTAC VEGFR-2 Degrader-1: Cross-Reactivity with VEGFR-1 and VEGFR-3
A detailed examination of the selectivity profile of PROTAC VEGFR-2 degrader-1, providing researchers and drug development professionals with essential data for informed decision-making.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins via the ubiquitin-proteasome system. This compound is a novel molecule designed to selectively eliminate Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in tumor growth and progression. A critical aspect of its therapeutic potential is its selectivity and potential cross-reactivity with other members of the VEGF receptor family, namely VEGFR-1 and VEGFR-3, which regulate distinct physiological and pathological processes. This guide provides a comprehensive comparison of the effects of this compound on these receptors, supported by available experimental data and detailed methodologies.
Comparative Degradation Profile
Currently, specific quantitative data detailing the degradation of VEGFR-1 and VEGFR-3 by this compound is not publicly available in the form of DC50 or percentage degradation values from head-to-head studies. The primary literature describing this compound (also referred to as PROTAC-1) focuses on its potent degradation of VEGFR-2.
However, based on the established principles of PROTAC design and the known structural similarities and differences between VEGFR family members, a qualitative assessment and comparison with other published VEGFR-2 PROTACs can be informative. For context, another reported VEGFR-2 PROTAC, compound P7 , has demonstrated a half-maximal degradation concentration (DC50) for VEGFR-2 of 0.084 µM in HGC-27 cells and 0.51 µM in HUVEC cells.[1] While this data is for a different molecule, it provides a benchmark for the potency that can be achieved with VEGFR-2-targeting PROTACs.
The selectivity of PROTACs is influenced by the specificity of the warhead for the target protein and the formation of a stable ternary complex with the E3 ligase.[2] Future studies involving quantitative proteomics or targeted western blotting are necessary to definitively determine the degradation profile of this compound against VEGFR-1 and VEGFR-3.
Table 1: Summary of Known Effects of this compound
| Target | Parameter | Value | Cell Line | Reference |
| VEGFR-2 | Inhibition (IC50) | > 1 µM | EA.hy926 | [3] |
| - | Anti-proliferative Activity (IC50) | > 100 µM | EA.hy926 | [3] |
This table will be updated as quantitative degradation data for VEGFR-1 and VEGFR-3 becomes available.
Signaling Pathways
The VEGF receptors mediate distinct and sometimes overlapping signaling pathways crucial for angiogenesis and lymphangiogenesis. Understanding these pathways is essential for interpreting the potential consequences of cross-reactivity.
Caption: Simplified signaling pathways of VEGFR-1, VEGFR-2, and VEGFR-3.
Experimental Protocols
To assess the cross-reactivity of this compound, standard cellular and biochemical assays are employed. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of VEGFR-1, VEGFR-2, and VEGFR-3 proteins in cells following treatment with the PROTAC.
-
Cell Culture and Treatment:
-
Plate human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., EA.hy926) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for VEGFR-1, VEGFR-2, VEGFR-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Experimental Workflow Diagram
Caption: Workflow for assessing protein degradation by Western Blot.
Conclusion
This compound holds promise as a selective therapeutic agent for targeting VEGFR-2-driven pathologies. While its primary activity is the potent degradation of VEGFR-2, a thorough understanding of its cross-reactivity with VEGFR-1 and VEGFR-3 is paramount for predicting its overall biological effects and potential off-target toxicities. The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate the selectivity profile of this and other VEGFR-targeting PROTACs. Further quantitative studies are essential to fully elucidate the comparative degradation of VEGFR family members by this compound and to guide its future development.
References
The Efficacy of PROTAC VEGFR-2 Degrader-1 in Drug-Resistant Cancer Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of PROTAC VEGFR-2 Degrader-1 and alternative VEGFR-2 targeted therapies in the context of drug-resistant cancer models. While direct experimental data for this compound in such models is not publicly available, this document outlines the current landscape, presents data on a representative VEGFR-2 PROTAC, and offers detailed experimental protocols to facilitate further research in this critical area.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. While several small molecule tyrosine kinase inhibitors (TKIs) targeting VEGFR-2, such as sunitinib and sorafenib, have been developed, their long-term efficacy is often limited by the development of drug resistance. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting their enzymatic activity. This approach holds the potential to overcome common resistance mechanisms.
This guide focuses on "this compound," a molecule designed to induce the degradation of VEGFR-2. However, current data on this specific degrader is limited to non-resistant endothelial cell lines, where it exhibits low intrinsic inhibitory and anti-proliferative activity. To provide a valuable comparative resource, this document will:
-
Present the available data for this compound.
-
Introduce a representative VEGFR-2 PROTAC, "P7," and its reported efficacy data as an illustrative example of the potential of this drug class.
-
Provide a comparative overview of common VEGFR-2 TKIs and their limitations in the face of drug resistance.
-
Detail experimental protocols for establishing drug-resistant cancer models and evaluating the efficacy of protein degraders.
-
Include visualizations of key signaling pathways and experimental workflows to aid in conceptual understanding.
This compound: Current Efficacy Data
Currently, published data on this compound is limited. The available information indicates low activity in a non-cancerous, non-resistant setting.
| Compound | Cell Line | Assay | Result |
| This compound | EA.hy926 (human umbilical vein endothelial cell line) | VEGFR-2 Inhibition | IC50 > 1 µM |
| This compound | EA.hy926 (human umbilical vein endothelial cell line) | Anti-proliferative Activity | IC50 > 100 µM |
Note: The high IC50 values suggest that at the concentrations tested, this compound has minimal direct inhibitory or anti-proliferative effects in this specific cell line. Further studies are required to assess its degradation capabilities and efficacy in cancer cell lines, particularly those that have developed resistance to standard-of-care VEGFR-2 inhibitors.
Alternative VEGFR-2 Targeted Therapies
A number of small molecule inhibitors targeting VEGFR-2 are approved for clinical use. However, their effectiveness can be compromised by drug resistance.
| Drug | Mechanism of Action | Common Resistant Cancer Models |
| Sunitinib | Multi-targeted TKI (VEGFRs, PDGFRs, c-KIT) | Sunitinib-resistant renal cell carcinoma (e.g., 786-O-R, Caki-1-R) |
| Sorafenib | Multi-targeted TKI (VEGFRs, PDGFR, RAF kinases) | Sorafenib-resistant hepatocellular carcinoma (e.g., HepG2-R, Huh7-R) |
| Axitinib | Selective VEGFR TKI (VEGFR-1, -2, -3) | Can be used in patients who have failed other TKI therapies |
A Representative VEGFR-2 PROTAC: The Case of P7
To illustrate the potential of VEGFR-2 PROTACs, we present data on P7, a novel degrader that has demonstrated significant VEGFR-2 degradation in cancer cells. While this data is not in a drug-resistant model, it showcases the potent degradation activity that can be achieved with this technology.
| Compound | Cell Line | Assay | Result |
| P7 | HGC-27 (human gastric cancer) | VEGFR-2 Degradation | DC50: 0.084 ± 0.04 µM, Dmax: 73.7% |
| P7 | HUVEC (human umbilical vein endothelial cells) | VEGFR-2 Degradation | DC50: 0.51 ± 0.10 µM, Dmax: 76.6% |
Data from: Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer.[1]
This data indicates that P7 is a potent degrader of VEGFR-2 in both a cancer cell line and in endothelial cells. The DC50 value represents the concentration at which 50% of the target protein is degraded, and the Dmax represents the maximum percentage of degradation achieved. These metrics are crucial for evaluating the efficacy of a PROTAC.
Experimental Protocols
To facilitate research into the efficacy of PROTAC VEGFR-2 degraders in drug-resistant models, we provide the following detailed experimental protocols.
Establishment of Sunitinib-Resistant Renal Cell Carcinoma (RCC) Cell Lines
This protocol describes the generation of sunitinib-resistant 786-O or Caki-1 renal cancer cell lines.
Materials:
-
Parental 786-O or Caki-1 RCC cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sunitinib malate
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Culture: Culture the parental 786-O or Caki-1 cells in their recommended complete medium.
-
Dose Escalation:
-
Begin by treating the cells with a low concentration of sunitinib (e.g., the IC20 concentration, which inhibits 20% of cell growth).
-
Culture the cells in the presence of this concentration until they resume a normal growth rate.
-
Once the cells are stably growing, gradually increase the concentration of sunitinib in the culture medium. This is typically done in a stepwise manner.
-
Continue this process of dose escalation over several months.
-
-
Maintenance of Resistant Cells: Once the cells are able to proliferate in a high concentration of sunitinib (e.g., 10 µM), they can be considered resistant. Maintain the resistant cell line in a medium containing a constant concentration of sunitinib to preserve the resistant phenotype.
-
Verification of Resistance:
-
Perform a cell viability assay (e.g., MTT assay, see protocol 4.2) to compare the IC50 values of sunitinib in the parental and resistant cell lines. A significant increase in the IC50 value confirms resistance.
-
Western blot analysis can be used to examine the expression levels of proteins associated with sunitinib resistance.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound, Sunitinib, or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (e.g., this compound, sunitinib). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each compound in both parental and resistant cell lines.
Western Blot Analysis for VEGFR-2 Degradation
This technique is used to detect and quantify the amount of a specific protein (in this case, VEGFR-2) in a cell lysate.
Materials:
-
Parental and resistant cancer cell lines
-
6-well plates
-
This compound or other test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VEGFR-2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of the PROTAC for a specific time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against VEGFR-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the VEGFR-2 signal to the loading control to determine the extent of protein degradation.
In Vivo Xenograft Model for Efficacy Testing
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Sunitinib-resistant cancer cells
-
Matrigel (optional)
-
Test compound (this compound) and vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of sunitinib-resistant cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[2]
-
Tumor Growth: Monitor the mice regularly for tumor formation.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, sunitinib).
-
Drug Administration: Administer the compounds to the mice according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Compare the tumor growth inhibition between the different treatment groups. The excised tumors can be used for further analysis, such as Western blotting to confirm target degradation in vivo.
Visualizing the Mechanisms and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
VEGFR-2 Signaling Pathway
This diagram illustrates the downstream signaling cascade initiated by the activation of VEGFR-2, which plays a crucial role in angiogenesis and cell proliferation.
Caption: VEGFR-2 signaling cascade.
General Mechanism of PROTAC Action
This diagram illustrates the catalytic mechanism by which a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
References
Safety Operating Guide
Proper Disposal Procedures for PROTAC VEGFR-2 Degrader-1: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of PROTAC VEGFR-2 degrader-1 based on standard laboratory safety practices for research chemicals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult and adhere to their institution's Environmental Health & Safety (EHS) guidelines, as well as local, state, and federal regulations, which supersede the information provided here.
PROTAC (Proteolysis-Targeting Chimera) VEGFR-2 degrader-1 is a bioactive small molecule designed for research purposes to induce the degradation of the Vascular Endothelial Growth Factor Receptor 2.[1][2] As with all research chemicals, proper handling and disposal are paramount to ensure personnel safety and environmental protection.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate care. While specific hazard data is limited, general precautions for handling potent, biologically active compounds should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
Handling Precautions:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in the regular trash.[4]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure, unused compound, solutions, and contaminated labware.
-
This chemical waste must be segregated from other waste types such as radioactive or biohazardous waste.[5]
-
Do not mix with incompatible chemicals. Collect waste containing this compound in a dedicated container.[6][7]
Step 2: Preparing the Hazardous Waste Container
-
Select a container that is in good condition, leak-proof, and chemically compatible with the waste. For solutions, this is often a high-density polyethylene (HDPE) or glass bottle.[4][8]
-
Ensure the container has a secure, tight-fitting lid. The container must remain closed except when adding waste.[8]
Step 3: Labeling the Waste Container
-
Properly label the container before adding any waste. The label must be legible and firmly attached.[8]
-
The label should include the following information:
-
The words "Hazardous Waste"[8]
-
Chemical Name: "this compound" (avoid formulas or abbreviations)[8]
-
Composition: List all chemical constituents and their approximate percentages, including solvents.
-
Principal Investigator (PI) and Laboratory Information: Your name, lab room number, and contact information.
-
Step 4: Accumulating Waste
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8]
-
The SAA should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[8]
-
Use secondary containment, such as a tray or bin, to catch any potential spills.[4]
-
Do not overfill the container; a good practice is to fill it to no more than 90% capacity to allow for expansion.[9]
Step 5: Disposal of Contaminated Materials
-
Solid Waste: Gloves, pipette tips, and other contaminated disposable labware should be collected in a designated, labeled hazardous waste bag or container.[10]
-
Empty Containers: The original container of this compound must be managed as hazardous waste. For acutely hazardous chemicals, regulations often require triple-rinsing the empty container.[9] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4] Given the biological potency of PROTACs, it is prudent to follow this procedure.
Step 6: Arranging for Final Disposal
-
Once the waste container is full, seal it securely.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Follow their specific procedures for requesting waste collection.[11]
Summary of Disposal Procedures
| Stage | Key Action | Rationale |
| Preparation | Wear appropriate PPE (lab coat, gloves, safety glasses). | To ensure personal safety from potential chemical exposure.[3] |
| Segregation | Collect all waste containing the degrader in a dedicated, compatible container. | To prevent dangerous chemical reactions and ensure proper waste stream management.[6][7] |
| Labeling | Affix a "Hazardous Waste" label with the full chemical name and contents. | For regulatory compliance and to inform waste handlers of the container's contents.[8] |
| Accumulation | Store the sealed container in a designated Satellite Accumulation Area with secondary containment. | To safely store waste at the point of generation before pickup and prevent spills.[4][8] |
| Contaminated Items | Collect contaminated labware as solid hazardous waste. Triple-rinse the empty stock container and collect the rinsate as hazardous waste. | To ensure all traces of the potent chemical are managed as hazardous waste.[4][9] |
| Final Disposal | Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor. | To ensure the waste is transported and disposed of in compliance with all regulations.[11] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Mechanism of Action: PROTAC-Mediated Degradation
To provide value beyond the product itself, it is helpful to understand the mechanism by which this compound functions. PROTACs are bifunctional molecules that harness the cell's own waste disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.[12]
A PROTAC molecule consists of three parts: a ligand that binds to the target protein (VEGFR-2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[13] By bringing the E3 ligase and VEGFR-2 into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the VEGFR-2 protein.[14] This poly-ubiquitination acts as a molecular "tag for disposal," marking the protein for recognition and degradation by the proteasome, a cellular complex that breaks down proteins.[12][14]
Caption: Signaling pathway for PROTAC-mediated degradation of VEGFR-2.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
